N-Butyryl-N'-cinnamyl-piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16/h3-6,8-10H,2,7,11-15H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBMUHABRSEAIK-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17730-82-4 (hydrochloride) | |
| Record name | 1-N-butyryl-4-cinnamylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017719890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17719-89-0 | |
| Record name | 1-N-butyryl-4-cinnamylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017719890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUCINNAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J735KL8O54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Butyryl-N'-cinnamyl-piperazine: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butyryl-N'-cinnamyl-piperazine, also known as Bucinnazine or AP-237, is a synthetic piperazine derivative with potent analgesic properties. First synthesized in the 1970s, it has seen clinical use in some regions for the management of severe pain. This technical document provides an in-depth analysis of the core mechanism of action of this compound, focusing on its molecular targets, downstream signaling cascades, and the experimental evidence that defines its pharmacological profile. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.
Core Mechanism of Action: µ-Opioid Receptor Agonism
The primary mechanism of action of this compound is its function as a potent and selective agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] Subsequent studies have definitively demonstrated that its analgesic effects are mediated through the activation of these receptors. This is substantiated by the fact that the opioid receptor antagonist naloxone can reverse the effects of bucinnazine and precipitate withdrawal symptoms in treated subjects.[1]
While initially purported to be a non-narcotic analgesic, extensive research has classified bucinnazine and related acylpiperazines as selective µ-opioid receptor agonists with a lower affinity for the δ- and κ-opioid receptors.[1]
Quantitative Pharmacological Data
Quantitative assessment of this compound and its analogs has been performed using various in vitro assays. The following tables summarize the key findings regarding receptor binding and functional activity.
Table 1: Functional Activity of this compound (Bucinnazine/AP-237) at the µ-Opioid Receptor
| Assay Type | Pathway | Efficacy (Emax) | Reference Compound | Source |
| Nanoluciferase Assay | G-protein Activation | ~50% | Hydromorphone | [4] |
| Nanoluciferase Assay | β-Arrestin Recruitment | ~50% | Hydromorphone | [4] |
Table 2: Receptor Binding and Functional Activity of 2-Methyl AP-237 (a close analog)
| Assay Type | Parameter | Value | Receptor Subtype | Source |
| Radioligand Binding | Binding Affinity (Ki) | 12.9 nM | µ-Opioid Receptor (rat) | [5] |
| Binding Affinity (Ki) | 2910 nM | δ-Opioid Receptor (human) | [5] | |
| Binding Affinity (Ki) | 5259 nM | κ-Opioid Receptor (human) | [5] | |
| [³⁵S]GTPγS Binding | Potency (EC₅₀) | 1750 ± 590 nM | µ-Opioid Receptor | [5] |
| Efficacy (Emax) | 36.5 ± 5.4% | µ-Opioid Receptor | [5] |
Data for the close analog 2-Methyl AP-237 is included to provide additional context on the pharmacological profile of this class of cinnamylpiperazines.
Signaling Pathways
Upon binding to the µ-opioid receptor, this compound induces a conformational change in the receptor, initiating two principal downstream signaling cascades: the G-protein dependent pathway and the β-arrestin pathway.[4]
G-Protein Dependent Signaling
Activation of the µ-opioid receptor by this compound leads to the coupling and activation of inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events characteristic of opioid analgesia:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with ion channels, causing the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). The resulting potassium efflux and reduced calcium influx lead to hyperpolarization of the neuronal membrane and reduced neurotransmitter release, respectively, dampening the transmission of pain signals.
β-Arrestin Mediated Signaling
In addition to G-protein signaling, agonist binding to the µ-opioid receptor also promotes the recruitment of β-arrestin proteins. Studies show this compound is capable of activating this pathway with an efficacy of approximately 50% relative to hydromorphone.[4] The β-arrestin pathway is primarily involved in:
-
Receptor Desensitization and Internalization: β-arrestin binding to the phosphorylated receptor C-terminus uncouples it from G-proteins, terminating the signal. This is followed by internalization of the receptor-arrestin complex, which can lead to receptor downregulation or recycling.
-
G-protein Independent Signaling: β-arrestin can also act as a scaffold for various signaling proteins, initiating pathways that are independent of G-protein activation.
Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize the mechanism of action of this compound and its analogs.
µ-Opioid Receptor (MOR) Activation Assays (G-protein and β-Arrestin)
This protocol is based on the methodology described for characterizing cinnamylpiperazines.[4]
-
Objective: To quantify the potency and efficacy of the test compound in activating the G-protein and β-arrestin signaling pathways downstream of the µ-opioid receptor.
-
Methodology: Nanoluciferase-based complementation assays.
-
Cell Line: HEK293 cells stably expressing either a MOR-mini-Gi fusion protein construct (for G-protein activation) or a MOR-β-arrestin2-GRK2 fusion protein construct (for β-arrestin recruitment).
-
Procedure:
-
Seed the engineered HEK293 cells into 96-well or 384-well white-walled assay plates.
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare a serial dilution of this compound and a reference agonist (e.g., Hydromorphone).
-
Add the test compound dilutions to the cells.
-
Incubate for the specified time (e.g., 60-90 minutes) at 37°C.
-
Add the nanoluciferase substrate according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence signal to the maximum response of the reference agonist (100%). Plot the concentration-response curves and determine EC₅₀ (potency) and Emax (efficacy) values using non-linear regression.
Radioligand Binding Assay
This protocol is adapted from methodologies used for characterizing novel synthetic opioids.[5]
-
Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.
-
Methodology: Competitive radioligand displacement.
-
Materials:
-
Cell membranes from transfected cells expressing high levels of human or rat opioid receptors (µ, δ, or κ).
-
Radioligand (e.g., [³H]-DAMGO for MOR).
-
Non-specific binding control (e.g., unlabeled naloxone).
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound (Bucinnazine, AP-237) is a potent synthetic analgesic whose mechanism of action is centered on its activity as a selective µ-opioid receptor agonist. It initiates the canonical G-protein signaling cascade responsible for analgesia while also engaging the β-arrestin pathway, which is involved in receptor desensitization and potentially other cellular effects. The quantitative data available for bucinnazine and its close analogs confirm a pharmacological profile consistent with other clinically used opioids. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other novel synthetic opioids. This comprehensive understanding is critical for the fields of pharmacology, drug discovery, and public health.
References
The Structure-Activity Relationship of N-Butyryl-N'-cinnamyl-piperazine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-Butyryl-N'-cinnamyl-piperazine, a potent synthetic opioid, and its derivatives. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel analgesic compounds with improved therapeutic profiles.
Core Structure and Pharmacological Significance
This compound, also known as AP-237 or bucinnazine, serves as the archetypal structure for a class of synthetic opioids.[1] Its pharmacological activity is primarily mediated through agonism at the µ-opioid receptor (MOR).[2] The core structure consists of three key pharmacophoric elements: a central piperazine ring, an N-butyryl group, and an N'-cinnamyl moiety. The interplay of these components is crucial for receptor binding and functional activity.
Structure-Activity Relationship (SAR) Analysis
The potency and efficacy of this compound derivatives are highly sensitive to structural modifications. The following table summarizes the available quantitative data for key analogs, highlighting the impact of substitutions on the piperazine ring and the N-acyl chain on µ-opioid receptor activation. The data is derived from a β-arrestin recruitment assay, which measures the functional consequence of receptor activation.[3][4]
| Compound | Modification(s) | EC50 (nM) [a] | Emax (%) [b] | Reference |
| This compound (AP-237) | Parent Compound | 685 | 98 | Fogarty et al., 2022[3][4] |
| 2-Methyl AP-237 | Methyl group at the 2-position of the piperazine ring. | 339 | 125 | Fogarty et al., 2022[3][4] |
| para-Methyl AP-237 | Methyl group at the para-position of the cinnamyl phenyl ring. | 1130 | 108 | Fogarty et al., 2022[3][4] |
| AP-238 | Methyl groups at the 2 and 6-positions of the piperazine ring; propionyl instead of butyryl. | 248 | 83 | Fogarty et al., 2022[3][4] |
[a] Potency: The half-maximal effective concentration (EC50) represents the concentration of the compound that produces 50% of its maximal effect. A lower EC50 value indicates higher potency. [b] Efficacy: The maximum effect (Emax) is expressed as a percentage relative to the response induced by the reference µ-opioid agonist, hydromorphone.
Key SAR Insights:
-
Piperazine Ring Substitution: The introduction of a methyl group at the 2-position of the piperazine ring (2-Methyl AP-237) leads to a more than two-fold increase in potency (lower EC50) and enhanced efficacy (higher Emax) compared to the parent compound.[3][4] The presence of methyl groups at both the 2 and 6 positions, combined with a shorter propionyl chain (AP-238), results in the most potent analog in this series, although with slightly reduced efficacy.[3][4]
-
Cinnamyl Group Substitution: The addition of a methyl group at the para-position of the cinnamyl's phenyl ring (para-Methyl AP-237) decreases potency by almost two-fold, suggesting that steric bulk at this position may be detrimental to receptor binding or activation.[3][4]
-
N-Acyl Chain Length: The replacement of the butyryl group with a shorter propionyl group in AP-238, in combination with piperazine methylation, contributes to its high potency.[3][4] This indicates that the length and nature of the acyl group are critical determinants of activity.
Experimental Protocols
Synthesis of this compound Analogs
The following is a general procedure for the synthesis of N-acyl-N'-cinnamyl-piperazine derivatives, adapted from a reported synthesis of N-butyryl-N'-cinnamyl-2-methyl-piperazine hydrochloride.
Materials:
-
Substituted piperazine dihydrochloride (e.g., 2-methyl-piperazine dihydrochloride)
-
Substituted piperazine (free base)
-
Isopropanol
-
Triethylamine
-
Butyryl chloride (or other appropriate acyl chloride)
-
Benzene (or other suitable organic solvent)
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Cinnamyl-piperazine Intermediate:
-
Suspend the substituted piperazine dihydrochloride in isopropanol in a three-neck flask equipped with a magnetic stirrer, reflux condenser, thermometer, and dropping funnel.
-
Add the corresponding substituted piperazine free base under strong agitation and continue stirring at ambient temperature until complete dissolution.
-
Slowly add cinnamyl chloride to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Cool the reaction mixture and filter to remove any solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 11 with a 10% NaOH solution.
-
Extract the aqueous phase three times with benzene.
-
Combine the organic phases, dry with anhydrous sodium sulfate, and filter. The filtrate contains the cinnamyl-piperazine intermediate.
-
-
Acylation of the Cinnamyl-piperazine Intermediate:
-
To the clear solution of the cinnamyl-piperazine intermediate, add triethylamine.
-
Under strong agitation and while maintaining the temperature at 25°C, slowly add butyryl chloride (or another desired acyl chloride).
-
Continue stirring the mixture at ambient temperature for 12 hours.
-
Add cold water to the reaction mixture and acidify to pH 1.5 with concentrated HCl.
-
Separate the aqueous phase and wash it with an organic solvent.
-
Adjust the pH of the aqueous phase to 11 with 10% NaOH and extract three times with benzene.
-
Combine the organic phases, dry with anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
The final product can be purified by crystallization or chromatography.
-
µ-Opioid Receptor (MOR) Activation β-Arrestin Recruitment Assay
This protocol describes a cell-based assay to determine the potency and efficacy of compounds in activating the µ-opioid receptor by measuring the recruitment of β-arrestin 2.
Materials:
-
HEK293 cells stably co-expressing the human µ-opioid receptor and a β-arrestin 2-enzyme fragment fusion protein.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds (dissolved in DMSO)
-
Reference agonist (e.g., hydromorphone)
-
Luminescent substrate for the enzyme fragment complementation system
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HEK299 cells in the cell culture medium.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the reference agonist in DMSO.
-
Further dilute the compounds in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is below 0.5%.
-
-
Assay Protocol:
-
Remove the cell culture medium from the plates and wash the cells once with the assay buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate the plates at 37°C for 90 minutes.
-
-
Signal Detection:
-
Prepare the luminescent substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Incubate the plates at room temperature for 60 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the concentration-response curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values for each compound.
-
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of various downstream effectors, ultimately leading to the analgesic and other physiological effects of the opioid.
Caption: µ-Opioid Receptor Signaling Cascade.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for novel opioid analogs involves a logical progression from chemical synthesis to biological evaluation. This workflow ensures a systematic approach to understanding how molecular modifications influence pharmacological properties.
Caption: Workflow for Synthesis and Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of N-Butyryl-N'-cinnamyl-piperazine (Bucinnazine/AP-237): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butyryl-N'-cinnamyl-piperazine, also known as Bucinnazine or AP-237, is a synthetic opioid analgesic. First synthesized in the 1970s, it has seen use in China for the treatment of chronic pain, particularly in cancer patients.[1] In recent years, Bucinnazine and its analogues have emerged as novel psychoactive substances in illicit markets. This technical guide provides a comprehensive overview of the pharmacological profile of Bucinnazine, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data. The information is presented to aid researchers and drug development professionals in understanding the properties of this potent µ-opioid receptor agonist.
Mechanism of Action
Bucinnazine is a potent and selective agonist of the µ-opioid receptor (MOR).[1] Its analgesic effects are primarily mediated through the activation of MORs in the central nervous system.[1] Upon binding to the MOR, Bucinnazine initiates downstream signaling cascades through two primary pathways: the G-protein pathway and the β-arrestin pathway.[2]
Signaling Pathways
The activation of the µ-opioid receptor by Bucinnazine leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can modulate various ion channels, including activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately leading to analgesia.
Simultaneously, agonist binding to the MOR can also promote the recruitment of β-arrestin 2. This process is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades.
Figure 1: Simplified signaling pathway of Bucinnazine at the µ-opioid receptor.
Quantitative Pharmacological Data
The following tables summarize the available in vitro and in vivo pharmacological data for Bucinnazine (AP-237) and its close analogue, 2-methyl-AP-237.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| 2-methyl-AP-237 | µ-Opioid (MOR) | Radioligand Binding ([³H]DAMGO) | Kᵢ (nM) | 12.9 ± 2.7 | [3] |
| δ-Opioid (DOR) | Radioligand Binding ([³H]DPDPE) | Kᵢ (nM) | 2910 ± 390 | [3] | |
| κ-Opioid (KOR) | Radioligand Binding ([³H]U69,593) | Kᵢ (nM) | 5259 ± 410 | [3] | |
| µ-Opioid (MOR) | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 620 ± 180 | [3] | |
| Eₘₐₓ (%) | 46.7 ± 5.3 (vs DAMGO) | [3] | |||
| Bucinnazine (AP-237) | µ-Opioid (MOR) | β-arrestin 2 Recruitment | EC₅₀ (nM) | 363 | [4] |
| Eₘₐₓ (%) | 106 (vs Hydromorphone) | [4] | |||
| 2-methyl-AP-237 | µ-Opioid (MOR) | β-arrestin 2 Recruitment | EC₅₀ (nM) | 393 | [4] |
| Eₘₐₓ (%) | 125 (vs Hydromorphone) | [4] | |||
| AP-238 | µ-Opioid (MOR) | β-arrestin 2 Recruitment | EC₅₀ (nM) | 248 | [4] |
| Eₘₐₓ (%) | 108 (vs Hydromorphone) | [4] | |||
| para-methyl-AP-237 | µ-Opioid (MOR) | β-arrestin 2 Recruitment | EC₅₀ (nM) | 694 | [4] |
| Eₘₐₓ (%) | 109 (vs Hydromorphone) | [4] |
Table 2: In Vivo Data
| Compound | Species | Assay | Parameter | Value | Reference |
| Bucinnazine (AP-237) | Mice | Acute Toxicity | LD₅₀ (mg/kg) | 50 (intravenous) | [5] |
| 400 (oral) | [5] | ||||
| 625 (subcutaneous) | [5] | ||||
| 2-methyl-AP-237 | Mice | Acute Toxicity | LD₅₀ (mg/kg) | 55 (intravenous) | [5] |
| 350 (oral) | [5] | ||||
| 550 (subcutaneous) | [5] |
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the pharmacological profile of Bucinnazine and related compounds. These are generalized protocols based on standard methodologies in the field.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Figure 2: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human µ-opioid receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).[6]
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, cell membranes (e.g., 10-20 µg protein/well) are incubated with a fixed concentration of a radiolabeled MOR agonist (e.g., [³H]DAMGO, ~1 nM) and a range of concentrations of the unlabeled test compound (Bucinnazine).[6][7]
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled MOR agonist (e.g., 10 µM DAMGO).
-
Incubation Conditions: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[8]
Detailed Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 30-100 µM GDP, pH 7.4.[9]
-
Incubation: Cell membranes are incubated with varying concentrations of the agonist (Bucinnazine) in the presence of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
Basal and Non-specific Binding: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubation Conditions: The reaction is typically carried out for 60 minutes at 30°C.
-
Termination and Detection: The assay is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the agonist-stimulated [³⁵S]GTPγS binding.
β-Arrestin 2 Recruitment Assay (PathHunter®)
This cell-based assay measures the recruitment of β-arrestin 2 to the activated receptor using enzyme fragment complementation technology.[10]
Figure 3: Workflow for the PathHunter® β-arrestin 2 recruitment assay.
Detailed Methodology:
-
Cell Culture: PathHunter® CHO-K1 cells stably co-expressing the ProLink™-tagged human µ-opioid receptor and the Enzyme Acceptor-tagged β-arrestin 2 are cultured according to the manufacturer's instructions.[11]
-
Cell Plating: Cells are harvested and seeded into 384-well white, clear-bottom assay plates at a density of approximately 5,000 cells per well and incubated overnight.[12]
-
Compound Addition: The next day, varying concentrations of Bucinnazine are added to the wells.
-
Incubation: The plates are incubated for 90 minutes at 37°C in a humidified incubator.[12]
-
Detection: The PathHunter® detection reagent cocktail is added to each well, and the plates are incubated at room temperature for 60 minutes to allow for signal development.
-
Signal Reading: The chemiluminescent signal is read using a plate reader.
-
Data Analysis: The data are normalized to the response of a reference agonist (e.g., hydromorphone) and analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for β-arrestin 2 recruitment.[13]
Pharmacokinetics
Detailed pharmacokinetic data for Bucinnazine in humans is limited. However, some studies in animal models and in silico predictions provide insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Absorption and Distribution: Bucinnazine is reported to be orally active.[5] In China, it is administered both orally and via subcutaneous injection for cancer pain.[5]
-
Metabolism: In silico and in vitro studies suggest that Bucinnazine undergoes metabolism. Putative metabolites that could serve as consumption markers have been identified.[14]
-
Pharmacokinetic Variations: A study in rats demonstrated that the pharmacokinetics of Bucinnazine exhibit significant circadian variations.[14]
Conclusion
This compound (Bucinnazine/AP-237) is a potent µ-opioid receptor agonist with demonstrated analgesic properties. Its pharmacological profile is characterized by high affinity and functional activity at the MOR, leading to the activation of both G-protein and β-arrestin signaling pathways. While in vitro and in vivo data provide a solid foundation for understanding its primary pharmacology, further research is needed to fully elucidate its pharmacokinetic profile and the clinical implications of its dual signaling activity. The information compiled in this guide serves as a valuable resource for scientists and researchers involved in the study of opioid pharmacology and the development of novel analgesics.
References
- 1. Whole-cell radioligand saturation binding [protocols.io]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. cdn.who.int [cdn.who.int]
- 4. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. βarrestin2 Recruitment Assays [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
N-Butyryl-N'-cinnamyl-piperazine: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Butyryl-N'-cinnamyl-piperazine is a potent analgesic that has been used clinically in some countries.[1] Its chemical structure, featuring a piperazine core with N-butyryl and N'-cinnamyl substitutions, distinguishes it from traditional fentanyl-related opioids.[2] Understanding the receptor binding profile of this compound is critical for elucidating its mechanism of action, predicting its physiological effects, and assessing its therapeutic potential and abuse liability. This guide summarizes the current state of knowledge regarding the receptor interactions of this compound and its analogs.
Receptor Interaction Profile
Opioid Receptor Activity
This compound is primarily classified as a µ-selective opioid receptor agonist.[1][3][4] Functional assays have demonstrated its ability to activate the µ-opioid receptor (MOR), leading to downstream signaling through both G-protein and β-arrestin pathways.
A key study by Vandeputte et al. (2020) characterized the in vitro functional activity of a panel of non-fentanyl opioids, including AP-237 (bucinnazine), at the human µ-opioid receptor.[5] The study utilized two distinct bio-assays to monitor either G-protein activation (mini-Gᵢ recruitment) or β-arrestin2 (βarr2) recruitment in response to ligand binding. The results provide valuable insights into the potency and efficacy of this compound in initiating these two primary signaling cascades downstream of MOR activation.
Table 1: Functional Activity of this compound and Analogs at the µ-Opioid Receptor
| Compound | Assay | Potency (EC₅₀, µM) | Efficacy (Eₘₐₓ, % relative to Hydromorphone) |
| This compound (AP-237) | mini-Gᵢ Recruitment | > 3 | Not Determined |
| β-arrestin2 Recruitment | > 3 | Not Determined | |
| 2-methyl AP-237 | β-arrestin2 Recruitment | 0.248 | 125% |
| AP-238 | β-arrestin2 Recruitment | Not Determined | Not Determined |
| Hydromorphone (Reference) | mini-Gᵢ Recruitment | 0.02 µM | 100% |
| β-arrestin2 Recruitment | 0.04 µM | 100% |
Data for AP-237 and Hydromorphone from Vandeputte et al. (2020).[5] Data for 2-methyl AP-237 from Fogarty et al. (2022).[2]
It is noteworthy that in the study by Vandeputte et al., AP-237 did not reach saturation in either assay at concentrations up to 3 µM, precluding the precise determination of its EC₅₀ and Eₘₐₓ under these experimental conditions.[5] However, a separate review indicates that bucinnazine activates both G-protein and β-arrestin pathways with approximately 50% of the response triggered by hydromorphone.[1]
Dopamine and Serotonin Receptor Interactions
While primarily recognized for its opioid activity, there is evidence to suggest that piperazine-based compounds, including cinnamylpiperazines, may also interact with dopamine and serotonin receptors.[3][4] However, specific quantitative binding data for this compound at these receptors is currently lacking in the scientific literature. The pharmacological profile of related cinnamylpiperazine derivatives suggests that this is a plausible area for further investigation.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol provides a general framework for determining the binding affinity (Kᵢ) of a test compound for opioid receptors using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-DAMGO (a selective MOR agonist)
-
Non-specific binding control: Naloxone
-
Test compound: this compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [³H]-DAMGO at a concentration near its K₋d, and varying concentrations of the test compound.
-
For the determination of total binding, omit the test compound.
-
For the determination of non-specific binding, add a high concentration of naloxone.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
β-Arrestin Recruitment Assay
This protocol describes a cell-based assay to measure the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR), such as the µ-opioid receptor.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to induce β-arrestin recruitment to the µ-opioid receptor.
Materials:
-
A stable cell line co-expressing the human µ-opioid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin2 fused to the complementary protein fragment.
-
Test compound: this compound
-
Reference agonist: Hydromorphone
-
Cell culture medium
-
Assay buffer
-
Substrate for the reconstituted enzyme (e.g., a chemiluminescent substrate)
-
Luminometer
Procedure:
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound and the reference agonist.
-
Remove the cell culture medium and add the diluted compounds to the cells.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the enzyme substrate according to the manufacturer's instructions.
-
Incubate for a further period to allow the enzymatic reaction to proceed.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Normalize the Eₘₐₓ of the test compound to that of the reference agonist (e.g., hydromorphone) to determine the relative efficacy.
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound is a potent µ-opioid receptor agonist. While quantitative data on its direct binding affinity (Kᵢ) remains to be fully elucidated in publicly accessible literature, functional assays confirm its ability to engage MOR and activate downstream signaling pathways. The provided data on related cinnamylpiperazines and the detailed experimental protocols offer a solid foundation for future research to comprehensively characterize its receptor binding profile, including potential off-target effects at dopaminergic and serotonergic receptors. Such studies are essential for a complete understanding of its pharmacology and for guiding the development of novel analgesics with improved safety and efficacy profiles.
References
- 1. estudogeral.uc.pt [estudogeral.uc.pt]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 5. In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the µ-Opioid Receptor Activity of N-Butyryl-N'-cinnamyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butyryl-N'-cinnamyl-piperazine, also known as bucinnazine or AP-237, is a synthetic opioid agonist that interacts with the µ-opioid receptor (MOR). This document provides a comprehensive technical overview of its MOR activity, consolidating available quantitative data, outlining key experimental methodologies, and visualizing relevant biological pathways. The information presented is intended to serve as a resource for researchers and professionals engaged in the study of opioid pharmacology and the development of novel analgesic compounds. While quantitative data for bucinnazine's direct interaction with the µ-opioid receptor in various assays is still emerging in publicly accessible literature, this guide synthesizes the current understanding of its and structurally related compounds' pharmacological profiles.
Introduction
This compound belongs to the cinnamylpiperazine class of synthetic opioids. Structurally distinct from traditional opioids like morphine and fentanyl, this class of compounds has garnered interest for its analgesic properties. Bucinnazine has been used clinically in some regions for pain management.[1][2] Understanding the detailed mechanism of action, binding affinity, and functional efficacy of this compound at the µ-opioid receptor is crucial for elucidating its therapeutic potential and abuse liability. The key structural features determining the opioid activity of cinnamylpiperazines are the piperazine core, the N-acyl group, and the N'-cinnamyl moiety.
Quantitative µ-Opioid Receptor Activity
The following tables summarize the available quantitative data for this compound (AP-237) and its structurally related analogs. It is important to note that specific Ki values from competitive binding assays and comprehensive functional data from GTPγS and cAMP assays for this compound are not widely available in the current body of scientific literature. The data presented here is primarily from β-arrestin 2 recruitment assays, which provide insight into one of the key signaling pathways of the µ-opioid receptor.
Table 1: µ-Opioid Receptor (MOR) β-Arrestin 2 Recruitment Assay Data for Cinnamylpiperazines
| Compound | EC50 (nM) | Emax (% relative to Hydromorphone) | Reference |
| AP-237 (Bucinnazine) | 3.7 x 10³ | 50 | [1] |
| 2-methyl AP-237 | 3.3 x 10³ | 125 | [3] |
| AP-238 | 248 | Not Reported | |
| para-methyl AP-237 | >10,000 | Not Reported | |
| Hydromorphone | Not Reported | 100 | [1] |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Table 2: µ-Opioid Receptor Binding Affinity for 2-Methyl AP-237
| Compound | Receptor | Ki (nM) | Reference |
| 2-methyl AP-237 | µ-opioid | 12.9 | [4] |
| δ-opioid | 2910 | [4] | |
| κ-opioid | 5259 | [4] |
Ki: Inhibitory constant, a measure of binding affinity.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and for the specific µ-opioid receptor assays performed on it are not extensively detailed in readily available literature. The following sections provide generalized methodologies for key experiments relevant to assessing µ-opioid receptor activity, which can be adapted for the study of this compound.
Synthesis of this compound
A general synthetic route for N-substituted cinnamylpiperazines involves a multi-step process. While a specific, detailed protocol for this compound is not provided in the search results, a plausible synthesis can be inferred from general knowledge of organic chemistry and synthesis of similar compounds.
-
Step 1: N-Boc protection of piperazine. Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect one of the nitrogen atoms, yielding tert-butyl piperazine-1-carboxylate.
-
Step 2: N-acylation. The protected piperazine is then acylated with butyryl chloride in the presence of a base (e.g., triethylamine) to introduce the butyryl group, yielding tert-butyl 4-butyrylpiperazine-1-carboxylate.
-
Step 3: Deprotection. The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to give N-butyrylpiperazine.
-
Step 4: N-alkylation. Finally, N-butyrylpiperazine is reacted with cinnamyl chloride or bromide in the presence of a base to yield the final product, this compound.
Purification at each step would typically be performed using techniques such as column chromatography or recrystallization. Characterization of the final product would involve methods like NMR spectroscopy, mass spectrometry, and elemental analysis.
µ-Opioid Receptor Binding Assay
This assay determines the affinity of a compound for the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]DAMGO).
-
Test compound (this compound).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
In a parallel experiment, incubate the membranes with the radioligand and a high concentration of the non-specific binding control to determine non-specific binding.
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound).
-
Assay buffer.
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound in the presence of GDP.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the EC50 and Emax values.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon µ-opioid receptor activation.
-
Materials:
-
Whole cells expressing the µ-opioid receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable assay kit.
-
The inhibitory effect of the test compound on forskolin-stimulated cAMP accumulation is determined to calculate EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.
-
Materials:
-
Cells co-expressing the µ-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.
-
Test compound (this compound).
-
Substrate for the reporter enzyme.
-
-
Procedure:
-
Incubate the cells with varying concentrations of the test compound.
-
Agonist binding to the receptor induces a conformational change, leading to β-arrestin recruitment.
-
The proximity of the two reporter fragments upon recruitment results in a functional enzyme that can convert the substrate into a detectable signal (e.g., light or color).
-
Measure the signal to determine the EC50 and Emax for β-arrestin recruitment.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with the µ-opioid receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. A parallel pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.
Caption: G-protein dependent signaling pathway of the µ-opioid receptor.
Caption: β-Arrestin recruitment and signaling pathway.
Caption: Experimental workflow for characterizing MOR activity.
Conclusion
This compound is a potent agonist at the µ-opioid receptor. The available data from β-arrestin recruitment assays for bucinnazine and its analogs provide valuable insights into their functional activity. However, a more complete pharmacological profile, including binding affinities (Ki) and efficacy in G-protein signaling pathways (GTPγS and cAMP assays), is needed for a comprehensive understanding of its mechanism of action. The experimental protocols and workflow diagrams presented in this guide offer a framework for conducting further research to fill these knowledge gaps. Such studies are essential for the rational design of novel analgesics with improved therapeutic profiles and for assessing the public health implications of emerging synthetic opioids.
References
An In-depth Technical Guide to the Chemical Properties of N-Butyryl-N'-cinnamyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butyryl-N'-cinnamyl-piperazine, also known as Bucinnazine or AP-237, is a potent synthetic opioid of the cinnamylpiperazine class. First synthesized in the late 1960s, it has seen use as an analgesic for treating cancer-related pain.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its mechanism of action through the µ-opioid receptor signaling pathway, and a standard experimental workflow for its characterization. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical and Physical Properties
This compound is a synthetic molecule featuring a central piperazine ring, which is a common scaffold in many centrally active compounds.[2] The key structural features responsible for its pharmacological activity are the piperazine core, an N-acyl group (butyryl), and an N'-cinnamyl group.
Identification
| Property | Value |
| IUPAC Name | 1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one |
| Synonyms | Bucinnazine, AP-237, 1-Butyryl-4-cinnamylpiperazine |
| CAS Number | 17719-89-0[2] |
| Molecular Formula | C17H24N2O |
| Molecular Weight | 272.4 g/mol [2] |
Physicochemical Data
| Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[3] Not soluble in water.[3] |
| pKa (predicted) | 6.78 ± 0.10[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial formation of the intermediate, 1-cinnamylpiperazine, followed by acylation.[3]
Step 1: Synthesis of 1-Cinnamylpiperazine
-
Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as isopropanol.
-
Addition of Cinnamyl Chloride: Slowly add cinnamyl chloride to the piperazine solution at room temperature.
-
Reaction Conditions: Heat the mixture to approximately 70°C for several hours to facilitate the reaction.
-
Work-up: After the reaction is complete, remove the solvent by distillation. Dissolve the residue in chloroform and wash with a sodium hydroxide solution and then with water. Dry the organic layer over anhydrous potassium carbonate and filter.
-
Purification: Remove the chloroform in vacuo. The resulting crude product can be purified by distillation to yield 1-cinnamylpiperazine.
Step 2: Acylation to this compound
-
Reaction Setup: Dissolve the purified 1-cinnamylpiperazine in an appropriate solvent.
-
Acylation: React the 1-cinnamylpiperazine with n-butyryl chloride.[3] This reaction is a nucleophilic acyl substitution where the piperazine nitrogen acts as the nucleophile.[3]
-
Purification: The final product, this compound, can be purified using standard chromatographic techniques.
Characterization Workflow
A standard workflow for the characterization of newly synthesized this compound involves a combination of chromatographic and spectrometric techniques to confirm its identity and purity.
Caption: Experimental workflow for the characterization of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects primarily as an agonist of the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[4]
Upon binding of this compound to the µ-opioid receptor, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits.
The Gα subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] The Gβγ subunit can directly interact with and modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[4] The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release contribute to the analgesic effect.
References
- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 17719-89-0 | Benchchem [benchchem.com]
- 3. Buy 1-Butyryl-4-cinnamylpiperazine | 17730-82-4 | >98% [smolecule.com]
- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 5. μ-opioid receptor - Wikipedia [en.wikipedia.org]
N-Butyryl-N'-cinnamyl-piperazine IUPAC name and synonyms
An In-Depth Technical Guide to N-Butyryl-N'-cinnamyl-piperazine
This technical guide provides a comprehensive overview of this compound, a synthetic opioid of the cinnamylpiperazine class. The information is intended for researchers, scientists, and drug development professionals, summarizing its chemical identity, structure-activity relationships, pharmacological properties, and relevant experimental protocols.
Chemical Identity and Nomenclature
This compound is a synthetic compound first synthesized in the late 1960s.[1] It serves as the prototypical backbone for a class of synthetic opioids.[1][2]
IUPAC Name: 1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one[1]
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Common Names | Bucinnazine, AP-237[1][2] |
| Systematic Synonym | 1-N-butyryl-4-cinnamylpiperazine[3] |
| CAS Number | 17719-89-0[1] |
| Molecular Formula | C₁₇H₂₄N₂O |
| Molecular Weight | 272.4 g/mol [1] |
| InChI Key | ZQBMUHABRSEAIK-UXBLZVDNSA-N[1] |
Structure-Activity Relationship (SAR)
The pharmacological activity of this compound and its derivatives is dictated by three essential structural components.[1] Modifications to any of these moieties can significantly alter the compound's potency, efficacy, and overall pharmacological profile.[1]
-
The Piperazine Core : This central heterocyclic ring is a crucial scaffold. Its conformation and the basicity of its nitrogen atoms are important for receptor interactions.[1]
-
The N-Acyl Moiety : The butyryl group attached to one of the piperazine nitrogens is a significant contributor to the compound's opioid activity. Changes to this acyl chain have been shown to impact potency.[1]
-
The N'-Cinnamyl Moiety : The cinnamyl group, specifically the trans (E) configuration, is considered vital for optimal activity. This part of the molecule is understood to interact with a hydrophobic pocket in the target receptor.[1]
Caption: Logical relationship of the core pharmacophores in this compound.
Pharmacological and Toxicological Data
This compound and its analogs are potent opioids that primarily act via the µ-opioid receptor (MOR).[1] While specific quantitative data for the parent compound is limited in the provided literature, studies on its close analogs, such as 2-methyl AP-237 and AP-238, offer insight into the class's activity.
Table 2: In Vitro µ-Opioid Receptor (MOR) Activation for Cinnamylpiperazine Analogs [3]
| Compound | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % relative to Hydromorphone) |
| AP-238 | 248 | Not specified |
| 2-Methyl AP-237 | Not specified | 125% |
| Data derived from a β-arrestin2 (βarr2) recruitment assay. |
Table 3: Postmortem Toxicological Findings for Cinnamylpiperazine Analogs [3]
| Compound | Concentration Range (ng/mL) | Number of Cases |
| 2-Methyl AP-237 | 820 - 5800 | 4 |
| AP-238 | 87 - 120 | 2 |
Experimental Protocols
Synthesis Workflow
The synthesis of this compound analogs generally involves a multi-step process. The following workflow illustrates the synthesis of the N-cinnamyl piperazine precursor followed by the acylation step to yield the final product, based on protocols for related compounds.[4][5]
Caption: General workflow for the synthesis of this compound and its analogs.
Protocol Detail: Synthesis of N-cinnamyl piperazine [5]
-
Dissolve absolute piperazine (2.5 moles) in 1 liter of isopropanol.
-
Add cinnamyl chloride (0.5 moles) dropwise at room temperature.
-
Heat the mixture at 70°C for 3 hours with mixing.
-
Distill the solvent away.
-
Dissolve the reaction mixture in 500 ml of chloroform and wash with sodium hydroxide and water.
-
Dry the organic phase over potassium carbonate and filter.
-
Distill the chloroform in vacuo.
-
Remove excess piperazine by sublimation and distill the residue to obtain N-cinnamyl piperazine.
Protocol Detail: Synthesis of N-butyryl-N'-cinnamyl-2-methyl-piperazine hydrochloride (as a representative analog) [4]
-
Suspend 2-methyl-piperazine dihydrochloride (0.2 M) in 200 ml of isopropanol.
-
Add 2-methyl-piperazine (0.2 M) under strong agitation.
-
React with butyryl chloride in the presence of a base.
-
Adjust the pH to 11 with 10% NaOH and extract three times with 150 ml of benzene.
-
Pool the organic phases, dry with anhydrous sodium sulphate, and filter.
-
The final product is then separated from the reaction solvent, typically in the form of the hydrochloride salt.
Analytical and Bioanalytical Methodologies
Chromatographic techniques are essential for the separation and unambiguous identification of this compound and its metabolites from complex matrices.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and thermally stable compounds like those in the cinnamylpiperazine class.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used for the quantitative confirmation of cinnamylpiperazines in antemortem and postmortem samples.[3]
Pharmacological Assay Protocol: β-arrestin2 (βarr2) Recruitment Assay
This assay is used to determine the activation potential of compounds at the µ-opioid receptor.[3]
-
Cell Line: Utilize a cell line (e.g., U2OS) stably co-expressing the human µ-opioid receptor and a β-arrestin2-EFC fusion protein.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 2-methyl AP-237, AP-238) and a reference agonist (e.g., hydromorphone).
-
Incubation: Add the diluted compounds to the cells and incubate to allow for receptor binding and β-arrestin2 recruitment.
-
Detection: Following incubation, add detection reagents. The recruitment of β-arrestin2 to the activated receptor brings enzyme fragments into proximity, generating a chemiluminescent signal.
-
Data Analysis: Measure the signal using a luminometer. Plot the signal intensity against the compound concentration to generate dose-response curves. From these curves, calculate potency (EC₅₀) and efficacy (Eₘₐₓ) values relative to the reference agonist.
References
- 1. This compound | 17719-89-0 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Discovery and History of N-Butyryl-N'-cinnamyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butyryl-N'-cinnamyl-piperazine, also known by the research code AP-237 and as Bucinnazine, is a synthetic opioid analgesic belonging to the cinnamylpiperazine class of compounds. First synthesized in the late 1960s, it has a history of clinical use in China for the management of cancer-related pain.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. It includes detailed experimental methodologies, a summary of available quantitative data, and visualizations of its mechanism of action and experimental workflows.
Discovery and Historical Context
This compound was first synthesized by Japanese researchers in the 1970s as part of a series of piperazine-amide compounds being investigated for their analgesic properties.[1][2] The initial research identified it as a potent analgesic with a therapeutic index suggested to be higher than that of morphine.[2] Although initially purported to be a non-narcotic analgesic, subsequent studies firmly established its mechanism of action as a selective agonist of the μ-opioid receptor (MOR).[2] This activity is responsible for both its analgesic effects and its potential for tolerance, dependence, and abuse.[2] For many years, Bucinnazine has been utilized in China for the treatment of chronic pain associated with cancer.[1]
Chemical Synthesis
The synthesis of this compound can be achieved through several pathways, primarily involving the acylation of a cinnamylpiperazine intermediate.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves a two-step process:
-
Preparation of 1-Cinnamylpiperazine: This intermediate is synthesized by reacting piperazine with cinnamyl chloride or cinnamyl bromide.
-
Acylation: The resulting 1-cinnamylpiperazine is then acylated with n-butyryl chloride to yield the final product, this compound.
While the seminal 1968 publication by Irikura et al. in the Journal of Medicinal Chemistry provides the foundational methodology, specific reaction conditions from publicly available resources are summarized below.
Materials:
-
Piperazine
-
Cinnamyl chloride (or bromide)
-
n-Butyryl chloride
-
Suitable solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine or sodium bicarbonate)
Procedure:
-
Step 1: Synthesis of 1-Cinnamylpiperazine. Dissolve piperazine in a suitable solvent. Add the base to the solution. Slowly add cinnamyl chloride (or bromide) to the reaction mixture. Stir the reaction at room temperature for a specified period to allow for the formation of 1-cinnamylpiperazine. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as extraction and chromatography.
-
Step 2: Synthesis of this compound. Dissolve the purified 1-cinnamylpiperazine in a suitable solvent. Add a base to the solution. Cool the mixture in an ice bath. Slowly add n-butyryl chloride to the reaction mixture. Allow the reaction to proceed at room temperature until completion, as monitored by TLC. The final product, this compound, is then isolated and purified through extraction, washing, and recrystallization or chromatography.
Pharmacological Profile
This compound is a potent and selective μ-opioid receptor agonist.[2] Its analgesic effects are mediated through the activation of these receptors, which are part of the G-protein coupled receptor (GPCR) family.
Quantitative Pharmacological Data
| Compound | Assay | Parameter | Value | Reference |
| 2-methyl AP-237 | Drug Discrimination (rats) | Potency vs. Morphine | ~4 times more potent | [3] |
| AP-238 | β-arrestin 2 Recruitment | EC50 | 248 nM | [4] |
| 2-methyl AP-237 | β-arrestin 2 Recruitment | Emax (vs. Hydromorphone) | 125% | [4] |
Mechanism of Action and Signaling Pathways
Upon binding to the μ-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary pathway involves the activation of inhibitory G-proteins of the Gi/o family.[5] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the activated G-protein subunits can modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability.
The binding of this compound to the μ-opioid receptor also triggers the recruitment of β-arrestin proteins.[1] β-arrestin recruitment is involved in receptor desensitization and internalization, which can contribute to the development of tolerance to the drug's effects.
μ-Opioid Receptor Signaling Pathway of AP-237
Experimental Protocols for Pharmacological Evaluation
The analgesic effects of this compound are typically evaluated using in vivo models of nociception in rodents.
Hot-Plate Test
The hot-plate test is a common method for assessing the analgesic efficacy of centrally acting compounds.
Principle:
The test measures the latency of a mouse or rat to react to a thermal stimulus (a heated plate). An increase in the reaction latency after drug administration indicates an analgesic effect.
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
A transparent cylinder to confine the animal to the heated surface.
-
A timer.
Procedure:
-
Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 52-55°C).
-
Administer the test compound (this compound) or vehicle to the animals.
-
At a predetermined time after drug administration, place the animal on the hot plate and start the timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it should be removed from the plate, and the latency recorded as the cut-off time.
-
Compare the latencies of the drug-treated group with the vehicle-treated group to determine the analgesic effect.
β-Arrestin Recruitment Assay
This in vitro assay is used to determine if a ligand induces the recruitment of β-arrestin to the μ-opioid receptor.
Principle:
This assay often utilizes enzyme fragment complementation (EFC) technology. The μ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).
Procedure (General Overview):
-
Use a cell line stably co-expressing the tagged μ-opioid receptor and β-arrestin.
-
Plate the cells in a microplate.
-
Add the test compound (this compound) at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents containing the enzyme substrate.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
The intensity of the signal is proportional to the extent of β-arrestin recruitment.
Experimental and Logical Workflows
The discovery and development of a compound like this compound follows a logical progression from synthesis to pharmacological characterization.
Drug Discovery Workflow for AP-237
Conclusion
This compound (AP-237, Bucinnazine) represents an early synthetic opioid from the cinnamylpiperazine class with a documented history of clinical use for cancer pain in China.[1] Its potent, selective μ-opioid receptor agonism underscores its analgesic efficacy and also its potential for misuse. This guide has provided a detailed overview of its discovery, synthesis, and pharmacological properties, offering a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Further research into the specific quantitative pharmacology and long-term effects of this compound is warranted to fully characterize its therapeutic potential and risks.
References
- 1. estudogeral.uc.pt [estudogeral.uc.pt]
- 2. Bucinnazine - Wikipedia [en.wikipedia.org]
- 3. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 5. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
N-Butyryl-N'-cinnamyl-piperazine: A Technical Guide for Researchers
An In-depth Review of the Synthesis, Mechanism of Action, and Analgesic Properties of a Potent µ-Opioid Receptor Agonist
Abstract
N-Butyryl-N'-cinnamyl-piperazine, also known as Bucinnazine or AP-237, is a synthetic opioid analgesic that has garnered significant interest for its potent activity. First synthesized in the late 1960s, this cinnamylpiperazine derivative has been utilized for the management of chronic pain, particularly in cancer patients. Its primary mechanism of action is through the agonism of the µ-opioid receptor, initiating a signaling cascade that results in analgesia. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, pharmacological profile, and the experimental methodologies used for its evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a potent synthetic opioid belonging to the cinnamylpiperazine class of compounds.[1] Originally synthesized in Japan, it has a history of use in China for treating chronic pain associated with cancer.[1] The analgesic potency of Bucinnazine has been reported to be comparable to that of morphine. Structurally distinct from fentanyl and its analogs, this compound features a piperazine core with butyryl and cinnamyl substitutions.[1] Its primary pharmacological effect is mediated through its activity as a selective agonist at the µ-opioid receptor.[2] This interaction triggers intracellular signaling pathways that ultimately lead to the modulation of pain perception.
Chemical Synthesis
Several synthetic routes for this compound have been described. The most common approaches involve the sequential functionalization of a piperazine ring.
Synthesis Pathway 1: Acylation of 1-Cinnamylpiperazine
A widely employed method involves the initial preparation of 1-cinnamylpiperazine, which is subsequently acylated.
-
Preparation of 1-Cinnamylpiperazine: This intermediate is synthesized by reacting cinnamyl chloride or cinnamyl bromide with piperazine.
-
Acylation: The resulting 1-cinnamylpiperazine is then reacted with butyryl chloride to yield this compound.
Synthesis Pathway 2: Cinnamylation of 1-Butyrylpiperazine
An alternative route involves the initial preparation of 1-butyrylpiperazine.
-
Preparation of 1-Butyrylpiperazine: This intermediate is synthesized by the reaction of butyryl chloride with 1-formylpiperazine, followed by deprotection.
-
Cinnamylation: 1-Butyrylpiperazine is then reacted with cinnamyl bromide in the presence of a base, such as sodium bicarbonate, in a suitable solvent like refluxing benzene.
Synthesis Pathway 3: Reductive Amination
A third reported methodology utilizes a reductive amination reaction.
-
Reaction of Cinnamaldehyde and 1-Butyrylpiperazine: Cinnamaldehyde is reacted with 1-butyrylpiperazine in heated formic acid.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is its agonist activity at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Upon binding of this compound to the µ-opioid receptor, a conformational change is induced, leading to the activation of intracellular signaling pathways. The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This results in the dissociation of the Gα-GTP and Gβγ subunits.
The dissociated G-protein subunits then modulate the activity of downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.
The net effect of these signaling events is a reduction in neuronal excitability and the inhibition of the transmission of nociceptive signals, resulting in analgesia.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: In Vitro µ-Opioid Receptor Activation
| Compound | Assay | EC50 (nM) | Emax (relative to Hydromorphone) |
| AP-237 (Bucinnazine) | β-arrestin 2 Recruitment | - | ~50% |
| 2-methyl AP-237 | β-arrestin 2 Recruitment | - | 125% |
| para-methyl AP-237 | β-arrestin 2 Recruitment | - | - |
| AP-238 | β-arrestin 2 Recruitment | 248 | - |
| Fentanyl | β-arrestin 2 Recruitment | - | >125% |
Table 2: In Vivo Analgesic Efficacy
Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | 9:00 am Administration | 9:00 pm Administration |
| Cmax (ng/mL) | 186.3 ± 46.5 | 115.7 ± 33.8 |
| Tmax (h) | 0.58 ± 0.20 | 1.08 ± 0.38 |
| AUC (0-t) (ng·h/mL) | 487.8 ± 121.2 | 310.2 ± 88.7 |
Data from Yu et al. (2020) indicates significant circadian variations in the pharmacokinetics of Bucinnazine in rats, with higher peak concentrations and overall exposure observed with morning administration.[1]
Experimental Protocols
In Vitro: µ-Opioid Receptor (MOR) Activation Assay (β-arrestin 2 Recruitment)
This assay measures the ability of a compound to activate the µ-opioid receptor and trigger the recruitment of the intracellular protein β-arrestin 2.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are engineered to co-express the human µ-opioid receptor and a β-arrestin 2 fusion protein (e.g., fused to a reporter enzyme like luciferase).
-
Compound Preparation: this compound and reference compounds are prepared in a suitable solvent and diluted to a range of concentrations.
-
Assay Procedure:
-
The engineered cells are plated in a multi-well plate.
-
The cells are incubated with the test compounds at various concentrations.
-
A substrate for the reporter enzyme is added.
-
-
Data Acquisition: The signal from the reporter enzyme (e.g., luminescence) is measured using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin 2 recruitment.
-
Data Analysis: The data is plotted as a concentration-response curve, and parameters such as EC50 (the concentration at which 50% of the maximal response is observed) and Emax (the maximum response) are calculated.
In Vivo: Hot Plate Test
The hot plate test is a common method to assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Methodology:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats are typically used.
-
Procedure:
-
The baseline reaction time of each animal is determined by placing it on the hot plate and measuring the time it takes to exhibit a nociceptive response (e.g., licking a paw, jumping). A cut-off time is established to prevent tissue damage.
-
Animals are administered this compound or a control substance (vehicle or reference analgesic) via a specific route (e.g., intraperitoneal, oral).
-
At predetermined time intervals after administration, the animals are again placed on the hot plate, and their reaction times are recorded.
-
-
Data Analysis: The increase in reaction time (latency) compared to the baseline is calculated. The percentage of maximal possible effect (%MPE) can also be determined. The data is used to determine the dose-response relationship and the ED50 (the dose that produces a therapeutic effect in 50% of the population).
In Vivo: Tail-Flick Test
The tail-flick test is another widely used assay for evaluating central analgesic activity, measuring the latency of a reflexive withdrawal of the tail from a thermal stimulus.
Methodology:
-
Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the animal's tail.
-
Animals: Mice or rats are commonly used.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The baseline tail-flick latency is measured by activating the heat source and recording the time until the animal flicks its tail out of the beam. A cut-off time is employed to prevent injury.
-
This compound or a control is administered.
-
The tail-flick latency is measured again at various time points post-administration.
-
-
Data Analysis: The change in latency from baseline is calculated to assess the analgesic effect. Dose-response curves and ED50 values can be determined.
In Vivo: Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced pain model used to screen for peripheral and central analgesic activity.
Methodology:
-
Inducing Agent: A dilute solution of acetic acid is used to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Animals: Mice are typically used for this assay.
-
Procedure:
-
Animals are pre-treated with this compound or a control substance.
-
After a specified period, the animals are injected intraperitoneally with the acetic acid solution.
-
The number of writhes is counted for a defined observation period (e.g., 20-30 minutes).
-
-
Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the treated group compared to the control group. The percentage of inhibition is calculated, and the ED50 can be determined.
Conclusion
This compound is a potent µ-opioid receptor agonist with demonstrated analgesic properties. Its synthesis is achievable through several established chemical pathways. The primary mechanism of action involves the activation of the µ-opioid receptor and the subsequent modulation of intracellular signaling cascades, leading to a reduction in nociceptive transmission. While in vitro data confirms its activity at the µ-opioid receptor, and pharmacokinetic studies in rats have been conducted, there is a notable lack of publicly available, specific in vivo analgesic efficacy data (ED50 values) from standard preclinical models. Further research to quantify its in vivo potency and to fully elucidate its pharmacokinetic and pharmacodynamic profiles in various species is warranted to better understand its therapeutic potential and safety profile. This technical guide provides a foundational understanding for researchers and professionals involved in the development of novel analgesic agents.
References
In Silico Modeling of N-Butyryl-N'-cinnamyl-piperazine Binding to the µ-Opioid Receptor: A Technical Guide
Foreword: This technical guide provides an in-depth overview of the computational methodologies for modeling the interaction of N-Butyryl-N'-cinnamyl-piperazine, a synthetic opioid of the cinnamylpiperazine class, with its primary biological target, the µ-opioid receptor (MOR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and computational drug design.
Introduction to this compound and the µ-Opioid Receptor
This compound, also known as AP-237 or Bucinnazine, is a synthetic opioid that has been identified as a potent µ-opioid receptor (MOR) agonist.[1][2] The piperazine scaffold is a common motif in centrally active compounds, and its derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors.[3][4][5] The key structural features of this compound responsible for its pharmacological activity are the piperazine core, the N-butyryl group, and the N'-cinnamyl moiety.[2][6]
The µ-opioid receptor is a class A G-protein-coupled receptor (GPCR) and the primary target for most opioid analgesics.[4][7] Upon agonist binding, the MOR primarily activates the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, analgesia.[7][8] However, agonist binding can also trigger the β-arrestin pathway, which is associated with some of the adverse effects of opioids, such as respiratory depression and tolerance.[5][8][9] Understanding the binding mechanism of ligands like this compound at the MOR is crucial for the development of safer and more effective analgesics.
Quantitative Data Summary
| Compound | EC50 (nM) | Emax (relative to hydromorphone) |
| AP-237 (this compound) | Not explicitly stated in the provided abstract, but studied | Not explicitly stated in the provided abstract, but studied |
| 2-methyl AP-237 | Not explicitly stated in the provided abstract, but studied | 125% |
| AP-238 | 248 | Not explicitly stated in the provided abstract, but studied |
| para-methyl AP-237 | Not explicitly stated in the provided abstract, but studied | Not explicitly stated in the provided abstract, but studied |
Data sourced from a βarr2 recruitment assay.[6]
In Silico Modeling Workflow
The in silico modeling of this compound binding to the MOR involves a multi-step computational approach designed to predict the binding pose, affinity, and dynamics of the ligand-receptor complex.
In Silico Modeling Workflow for Ligand-Receptor Interaction.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible two-step synthesis for this compound, starting from piperazine.
Step 1: Synthesis of N-cinnamyl-piperazine
-
Dissolve piperazine (2.5 moles) in isopropanol (1 liter).
-
Add cinnamyl chloride (0.5 moles) dropwise at room temperature.
-
Heat the reaction mixture to 70°C for 3 hours with stirring.
-
Remove the solvent by distillation.
-
Dissolve the residue in chloroform (500 ml) and wash with aqueous sodium hydroxide and then water.
-
Dry the organic layer over anhydrous potassium carbonate and filter.
-
Remove the chloroform in vacuo.
-
Purify the crude product by distillation to obtain N-cinnamyl-piperazine.
Step 2: Acylation of N-cinnamyl-piperazine
-
Dissolve N-cinnamyl-piperazine (1 mole) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 moles), to the solution and cool in an ice bath.
-
Add butyryl chloride (1.1 moles) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Molecular Docking Protocol
-
Ligand Preparation: Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw). Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Receptor Preparation: Obtain the crystal structure of the human µ-opioid receptor from the Protein Data Bank (PDB). For agonist docking, a structure in the active conformation is preferred (e.g., PDB ID: 5C1M). Prepare the receptor by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligand into the binding site of the prepared receptor. The binding site is typically defined as a grid box encompassing the orthosteric binding pocket.
-
Analysis of Results: Analyze the docking poses based on their predicted binding energies (docking scores) and the interactions with key residues in the binding pocket.
Molecular Dynamics (MD) Simulation Protocol
-
System Setup: Use the best-ranked docking pose of the this compound-MOR complex as the starting structure. Embed the complex in a lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Equilibration: Perform a series of equilibration steps to relax the system. This typically involves an initial energy minimization, followed by short MD simulations with position restraints on the protein and ligand, which are gradually released.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-1000 ns) without any restraints.
-
Trajectory Analysis: Analyze the MD trajectory to study the stability of the ligand-receptor complex, conformational changes in the receptor, and the dynamics of the interactions between the ligand and the receptor.
Radioligand Binding Assay Protocol
-
Membrane Preparation: Prepare cell membranes from cells expressing the µ-opioid receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes (e.g., 50 µ g/assay ) with a radiolabeled MOR antagonist (e.g., [³H]Diprenorphine) at various concentrations in a suitable buffer (e.g., 50 mM Tris buffer).
-
Competition Binding: To determine the binding affinity of this compound, perform competition binding assays by incubating the membranes and a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound.
-
Non-specific Binding: Determine non-specific binding by adding a high concentration of a known MOR agonist (e.g., 10 µM DAMGO) to a set of wells.
-
Incubation and Termination: Incubate the plates at 25°C for 90 minutes. Terminate the assay by rapid filtration through GF/B filters and washing with ice-cold buffer.
-
Quantification: Quantify the radioactivity trapped on the filters using liquid scintillation spectrophotometry.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for the test compound using the Cheng-Prusoff equation.
Signaling Pathways
The binding of this compound to the µ-opioid receptor can initiate two main signaling cascades: the canonical G-protein pathway and the β-arrestin pathway.
G-Protein Signaling Pathway
The G-protein signaling pathway is primarily responsible for the analgesic effects of opioids.
µ-Opioid Receptor G-Protein Signaling Pathway.
β-Arrestin Signaling Pathway
The β-arrestin pathway is implicated in the development of tolerance and other side effects of opioids.
µ-Opioid Receptor β-Arrestin Signaling Pathway.
Conclusion
The in silico modeling of this compound binding to the µ-opioid receptor provides a powerful framework for understanding its mechanism of action at a molecular level. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the ligand's binding pose, key interactions with the receptor, and the dynamic behavior of the complex. This knowledge, in conjunction with experimental data, can guide the rational design of novel opioid analgesics with improved efficacy and reduced side effects. The detailed protocols and pathway diagrams presented in this guide serve as a comprehensive resource for scientists working in this critical area of drug discovery.
References
- 1. This compound | 17719-89-0 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
N-Butyryl-N'-cinnamyl-piperazine: A Toxicological Overview for Drug Development Professionals
An In-depth Technical Guide
Disclaimer: This document summarizes the currently available toxicological and pharmacological data on N-Butyryl-N'-cinnamyl-piperazine (also known as AP-237 or Bucinnazine). It is intended for researchers, scientists, and drug development professionals. A significant lack of comprehensive, standardized toxicological studies for this compound necessitates a cautious interpretation of the available data. The information presented here should not be considered a complete toxicological profile.
Introduction
This compound is a synthetic opioid agonist with analgesic properties. Initially synthesized in the 1970s, it has seen use as an analgesic in some countries and has emerged as a novel psychoactive substance.[1] This guide provides a technical overview of the available toxicological data to inform research and drug development activities.
Pharmacodynamics
The primary mechanism of action of this compound and related cinnamylpiperazines is agonism at the µ-opioid receptor (MOR). In vitro studies have characterized the potency and efficacy of these compounds.
In Vitro µ-Opioid Receptor Activity
| Compound | EC50 (nM) | Emax (% relative to Hydromorphone) | Reference |
| This compound (AP-237) | Not explicitly reported in the provided search results | Not explicitly reported in the provided search results | |
| 2-Methyl AP-237 | Not explicitly reported in the provided search results | 125% | [2] |
| AP-238 | 248 nM | Not explicitly reported in the provided search results | [2] |
Experimental Protocol: β-arrestin2 Recruitment Assay
The µ-opioid receptor activation potential is often determined using a β-arrestin2 (βarr2) recruitment assay. This assay measures the ability of a compound to induce the interaction of β-arrestin2 with the activated µ-opioid receptor.
-
Cell Line: U2OS cells stably co-expressing the human µ-opioid receptor (hMOR) and a β-arrestin2 fusion protein.
-
Principle: Upon agonist binding to the hMOR, the receptor is phosphorylated, leading to the recruitment of β-arrestin2. The fusion protein system allows for the detection of this recruitment, often through a chemiluminescent or fluorescent signal.
-
General Procedure:
-
Cells are plated in a multi-well format.
-
Cells are treated with varying concentrations of the test compound (e.g., this compound).
-
A reference agonist (e.g., hydromorphone) is used as a positive control.
-
Following an incubation period, the signal corresponding to β-arrestin2 recruitment is measured.
-
Dose-response curves are generated to calculate the EC50 (potency) and Emax (efficacy) values.
-
Caption: Workflow for a typical β-arrestin2 recruitment assay.
Toxicology
Comprehensive toxicological data for this compound is scarce. The available information is primarily from postmortem case reports of related compounds and in silico predictions.
Acute Toxicity
No definitive LD50 or LC50 values from experimental studies on this compound were identified.
In Silico Predicted Acute Toxicity (for AP-238)
| Species | Route | Predicted LD50 | Reference |
| Rat | Oral | 666.43 - 1838.77 mg/kg | |
| Mouse | Intravenous | 53 mg/kg |
Note: These are computational predictions for a related compound and should be interpreted with caution.
Postmortem Toxicological Data
Blood concentrations of related cinnamylpiperazines have been reported in postmortem cases, which can provide an indication of toxic levels in humans.
| Compound | Concentration Range (ng/mL) | Number of Cases | Reference |
| 2-Methyl AP-237 | 820 - 5800 | 4 | [2] |
| AP-238 | 87 - 120 | 2 | [2] |
Experimental Protocol: Quantitative Analysis in Biological Samples (General Overview)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of novel psychoactive substances in biological matrices.
-
Sample Preparation: Extraction of the analyte from the biological matrix (e.g., blood) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: The extract is injected into a liquid chromatograph to separate the analyte from other components in the sample.
-
Mass Spectrometric Detection: The separated analyte is ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity for accurate quantification.
Caption: General workflow for LC-MS/MS analysis of drugs in biological samples.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a significant lack of publicly available data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. No studies using standard assays such as the Ames test, micronucleus assay, carcinogenicity bioassays, or reproductive toxicity studies were identified.
An in silico analysis of the related compound AP-238 suggested a low to moderate probability of a positive Ames test, indicating a potential for mutagenicity. However, this is a computational prediction and requires experimental verification.
Potential Mechanisms of Toxicity
While specific data for this compound is lacking, studies on other piperazine derivatives suggest potential mechanisms of toxicity, particularly hepatotoxicity. These may involve:
-
Formation of Reactive Species: Metabolic activation of the piperazine ring can lead to the formation of reactive metabolites that can cause cellular damage.
-
Depletion of Glutathione (GSH) and ATP: Reactive metabolites can deplete cellular protective mechanisms like glutathione and reduce cellular energy levels (ATP).
-
Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to further oxidative stress and apoptosis.
-
Caspase-3 Activation: Activation of executioner caspases like caspase-3 is a key step in the apoptotic pathway.
Caption: A potential signaling pathway for piperazine-induced hepatotoxicity.
Conclusion and Data Gaps
The available data on the toxicology of this compound is very limited. While its pharmacology as a µ-opioid receptor agonist is partially characterized, there is a critical lack of in vivo toxicological data, including acute and chronic toxicity, as well as studies on its genotoxic, carcinogenic, and reproductive effects. The postmortem data on related compounds suggest a potential for fatal overdose. The general toxicity profile of piperazine derivatives points towards a potential for hepatotoxicity.
For drug development professionals, this highlights the necessity for comprehensive toxicological evaluation of this compound and its analogues. Future research should prioritize standardized in vivo toxicity studies and in vitro genotoxicity assays to adequately characterize the safety profile of this class of compounds.
References
Metabolic Pathways of N-Butyryl-N'-cinnamyl-piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyryl-N'-cinnamyl-piperazine is a synthetic opioid with a structure characterized by a piperazine core substituted with a butyryl group and a cinnamyl group. Understanding the metabolic fate of this compound is crucial for elucidating its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, based on the metabolism of structurally related compounds. It also includes detailed experimental protocols for conducting in vitro and in vivo metabolism studies.
Predicted Metabolic Pathways
Direct metabolic studies on this compound are limited in the publicly available scientific literature. However, based on extensive research on other piperazine derivatives and synthetic opioids, two primary metabolic pathways are anticipated: N-dealkylation and hydroxylation . These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 and CYP2D6 being the major contributors to the metabolism of many piperazine-containing drugs.[1]
A study on the metabolism of 1-butyryl-4-cinnamylpiperazine in rats confirmed the presence of its metabolites in plasma, brain, and liver, indicating that the compound undergoes metabolic transformation in vivo.[2]
Phase I Metabolism
The initial phase of metabolism is expected to involve the following reactions:
-
N-dealkylation: This is a common metabolic pathway for compounds containing alkyl groups attached to a nitrogen atom.[3][4][5] For this compound, this could occur at two positions:
-
De-butyrylation: Removal of the butyryl group to form N-cinnamyl-piperazine.
-
De-cinnamylation: Removal of the cinnamyl group to form N-butyryl-piperazine.
-
-
Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule is another major metabolic route.[6] Potential sites for hydroxylation include:
-
Aliphatic hydroxylation: On the butyryl or cinnamyl side chains.
-
Aromatic hydroxylation: On the phenyl ring of the cinnamyl group.
-
Piperazine ring hydroxylation: On the carbon atoms of the piperazine ring itself.[7]
-
Phase II Metabolism
Following Phase I reactions, the resulting metabolites, which now have polar functional groups like hydroxyl groups, can undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their excretion from the body. Common conjugation reactions include glucuronidation and sulfation.
Proposed Metabolic Pathway Diagram
Caption: Proposed metabolic pathways of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the metabolic pathways of this compound.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the primary metabolites of a test compound using liver microsomes, which are a rich source of CYP450 enzymes.[8][9][10]
1. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Control compounds (e.g., a known substrate for CYP3A4 like testosterone, and a known substrate for CYP2D6 like dextromethorphan)
-
LC-MS/MS system
2. Experimental Workflow Diagram:
Caption: Workflow for in vitro metabolism study using liver microsomes.
3. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Pooled liver microsomes (final protein concentration of 0.5-1 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
This compound (final concentration of 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Include control incubations: a negative control without the NADPH regenerating system and a positive control with a known substrate.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to identify and quantify the parent compound and its metabolites.
In Vivo Metabolism Study in Rodents
This protocol outlines a basic in vivo study to identify metabolites in a rodent model.[11][12]
1. Animals and Housing:
-
Male Sprague-Dawley rats (or another appropriate rodent strain)
-
Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Dosing and Sample Collection:
-
Administer this compound to the rats via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose.
-
House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or saphenous vein sampling).
3. Sample Processing:
-
Urine: Pool the urine collected over the study period, centrifuge to remove any particulate matter, and store at -80°C until analysis.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA), centrifuge to separate the plasma, and store at -80°C.
4. Sample Analysis:
-
Extract the parent compound and its metabolites from the urine and plasma samples using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Analyze the extracts using high-resolution LC-MS/MS to identify the structures of the metabolites.
5. In Vivo Study Workflow Diagram:
Caption: Workflow for an in vivo metabolism study in rodents.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the metabolism of this compound. The table below is provided as a template for researchers to populate with their own experimental data.
| Metabolite | In Vitro Formation Rate (pmol/min/mg protein) | In Vivo Plasma Concentration (ng/mL) | In Vivo Urine Excretion (% of dose) |
| N-Cinnamyl-piperazine | |||
| N-Butyryl-piperazine | |||
| Hydroxylated Metabolite 1 | |||
| Hydroxylated Metabolite 2 | |||
| Glucuronide Conjugate 1 |
Conclusion
The metabolic pathways of this compound are predicted to primarily involve N-dealkylation and hydroxylation, consistent with the metabolism of other piperazine-based synthetic opioids. The provided experimental protocols offer a robust framework for researchers to elucidate the specific metabolic fate of this compound. Further studies are essential to confirm these predicted pathways, identify the specific CYP450 enzymes involved, and quantify the formation of various metabolites. This knowledge will be invaluable for the preclinical and clinical development of this compound and related compounds.
References
- 1. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on drug metabolism by use of isotopes. 23. Metabolic study of 1-butyryl-4-cinnamylpiperazine in the rat during development of tolerance by using two kinds of deuterium-labeled forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Butyryl-N'-cinnamyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Butyryl-N'-cinnamyl-piperazine, a potent synthetic opioid and a key member of the cinnamylpiperazine class of compounds. The synthesis is a two-step process commencing with the formation of the intermediate N-cinnamylpiperazine, followed by its acylation to yield the final product. This protocol includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the synthesis workflow and its associated pharmacological context.
Introduction
This compound, also known as AP-237 or Bucinnazine, is a synthetic opioid characterized by a piperazine core with N-butyryl and N'-cinnamyl substitutions. First synthesized in the 1960s, it has been identified as a potent analgesic agent. The prototypical structure of this compound serves as the foundation for a broader class of synthetic opioids. Its primary mechanism of action involves agonism at the µ-opioid receptor. This document outlines a reliable method for its laboratory-scale synthesis.
Data Presentation
Table 1: Physicochemical Data of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance |
| N-cinnamylpiperazine | C₁₃H₁₈N₂ | 202.30 | 162-165 (4 mmHg)[1] | 31-33[1] | Crystalline solid[1] |
| This compound | C₁₇H₂₄N₂O | 272.39 | 203-207 (0.05 mmHg)[2] | - | Colorless viscous liquid[2] |
| This compound HCl | C₁₇H₂₅ClN₂O | 308.85 | - | 184-187[2] | Colorless needles[2] |
Table 2: Summary of Reaction Parameters
| Reaction Step | Reactants | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) |
| Synthesis of N-cinnamylpiperazine | Piperazine, Cinnamyl chloride | Isopropanol | - | 70[1] | 3 hours[1] | 56[1] |
| Synthesis of this compound | N-cinnamylpiperazine, n-Butyryl chloride | Chloroform | Sodium bicarbonate | Room Temperature[2] | Several hours[2] | 73.8 (as HCl salt)[2] |
Experimental Protocols
The synthesis of this compound is accomplished in two primary steps:
-
Synthesis of N-cinnamylpiperazine
-
Acylation of N-cinnamylpiperazine to form this compound
Step 1: Synthesis of N-cinnamylpiperazine
This procedure is adapted from established methods for the N-alkylation of piperazine.[1]
Materials:
-
Piperazine, anhydrous (2.5 moles)
-
Cinnamyl chloride (0.5 moles)
-
Isopropanol (1 L)
-
Chloroform (500 mL)
-
Sodium hydroxide solution
-
Water
-
Potassium carbonate, anhydrous
-
n-Hexane
Procedure:
-
In a suitable reaction vessel, dissolve 2.5 moles of anhydrous piperazine in 1 L of isopropanol.
-
To this solution, add 0.5 moles of cinnamyl chloride dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 70°C and stir for 3 hours.[1]
-
Remove the isopropanol by distillation under reduced pressure.
-
Dissolve the resulting residue in 500 mL of chloroform.
-
Wash the chloroform solution sequentially with sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous potassium carbonate and filter.
-
Remove the chloroform by distillation in vacuo.
-
The crude product is purified by sublimating the excess piperazine, followed by distillation of the residue to obtain N-cinnamylpiperazine.
-
The product can be further purified by recrystallization from n-hexane.
Step 2: Synthesis of this compound
This acylation step is based on a patented procedure.[2]
Materials:
-
N-cinnamylpiperazine (from Step 1) (6.5 g)
-
n-Butyryl chloride (3.4 g)
-
Sodium bicarbonate (2.7 g)
-
Chloroform (100 mL)
-
Water
-
Sodium sulfate, anhydrous
-
Dry benzene (for hydrochloride salt formation)
-
Dry hydrogen chloride gas
Procedure:
-
In a reaction flask, combine 6.5 g of N-cinnamylpiperazine and 2.7 g of sodium bicarbonate in 100 mL of chloroform.
-
To this stirred mixture, add a solution of 3.4 g of n-butyryl chloride in chloroform dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours.[2]
-
Wash the chloroform solution with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure to obtain a brown oil.
-
Distill the oily product under a nitrogen stream to yield pure N-cinnamyl-4-n-butyrylpiperazine as a colorless viscous liquid (b.p. 203-207°C at 0.05 mmHg).[2]
Optional: Preparation of the Hydrochloride Salt
-
Dissolve the purified liquid in 100 mL of dry benzene.
-
Bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Collect the crystalline precipitate by filtration.
-
Recrystallize the solid from an ethanol-ether mixture to obtain N-cinnamyl-4-propionyl piperazine hydrochloride as colorless needles (m.p. 184-187°C).[2]
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for N-Butyryl-N'-cinnamyl-piperazine Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyryl-N'-cinnamyl-piperazine, also known as Bucinnazine or AP-237, is a synthetic opioid belonging to the cinnamylpiperazine class of compounds. It was first synthesized in the late 1960s and has been used as an analgesic. As a µ-opioid receptor (MOR) agonist, it primarily exerts its effects by binding to and activating these receptors in the central nervous system. The piperazine scaffold is a common feature in many centrally active compounds, and modifications to this structure can significantly alter pharmacological properties.[1]
These application notes provide a comprehensive overview of the analytical standards for this compound, including its chemical and physical properties. Detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to guide researchers in its identification, quantification, and characterization.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound and its close analog, 2-methyl AP-237, is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of analytical standards.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 2-methyl AP-237 (hydrochloride salt) |
| Synonyms | Bucinnazine, AP-237 | 2-methyl buccinazine |
| Molecular Formula | C₁₈H₂₆N₂O | C₁₈H₂₆N₂O · HCl |
| Molecular Weight | 286.4 g/mol | 322.9 g/mol |
| CAS Number | 17719-89-0 | 98608-59-4 |
| Appearance | - | White crystalline powder[1][2] |
| Melting Point | - | 211–213 °C[1][2] |
| Solubility | - | Soluble in Dimethylformamide (10 mg/mL), Dimethyl Sulfoxide (15 mg/mL), Ethanol (30 mg/mL), and Phosphate-Buffered Saline (pH 7.2; 10 mg/mL)[1][2]. Also reported to be soluble in dichloromethane, methanol, and water.[2] |
| Purity | >98% (typical for analytical standards) | >91% by ¹H NMR in analytical samples[1] |
Note: Data for this compound is limited in publicly available resources. The data for 2-methyl AP-237, a close structural analog, is provided for reference.
Signaling Pathway
This compound is a µ-opioid receptor (MOR) agonist. The binding of an agonist to the MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the analgesic and other effects of the compound. A simplified diagram of this pathway is presented below.
Caption: µ-Opioid receptor signaling pathway.
Experimental Protocols
The following protocols are provided as a guide for the analysis of this compound. These methods are based on established procedures for similar synthetic opioids and piperazine derivatives.[3] Method validation is recommended for specific applications.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound in bulk material or simple formulations.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound analytical standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
-
Caption: HPLC analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of this compound, particularly in complex matrices.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound analytical standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with ethyl acetate.
-
-
Sample Preparation:
-
For solid samples, dissolve in methanol and then dilute with ethyl acetate.
-
For biological matrices, a liquid-liquid or solid-phase extraction is required.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp to 300 °C at 15 °C/min
-
Hold at 300 °C for 5 min
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-550
-
-
Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectrum of the analytical standard to determine its retention time and fragmentation pattern. The expected major fragment ions for bucinnazine are m/z 117 (cinnamyl cation) and m/z 172.[3]
-
Analyze the sample and compare the retention time and mass spectrum to the analytical standard for identification.
-
For quantification, use a calibration curve prepared from the standard solutions.
-
Caption: GC-MS analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound analytical standard in about 0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Add a small amount of TMS as an internal standard (0 ppm).
-
-
NMR Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Typical acquisition parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be required.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to confirm the structure of the molecule. The chemical shifts of piperazine derivatives can be influenced by the solvent and substituents.[4]
-
Expected ¹H NMR and ¹³C NMR Spectral Features (General):
-
¹H NMR: Signals corresponding to the protons of the butyryl group, the cinnamyl group (including aromatic and vinylic protons), and the piperazine ring.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the butyryl group, the carbons of the cinnamyl group (aromatic and vinylic), and the carbons of the piperazine ring.
Caption: NMR analysis workflow.
Disclaimer
The information and protocols provided in these application notes are for research and development purposes only. All procedures should be performed by trained personnel in a suitably equipped laboratory. It is the responsibility of the user to validate these methods for their specific application and to ensure compliance with all applicable safety and regulatory guidelines.
References
- 1. Buy 2-METHYL-AP-237 HCl Powder – Synthetic Opioid Research Chemical USA Lab Chems [usalabchems.com]
- 2. cdn.who.int [cdn.who.int]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of N-Butyryl-N'-cinnamyl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Butyryl-N'-cinnamyl-piperazine. The described methodology is applicable for the determination of purity, stability, and concentration of this compound in various sample matrices. The protocol employs a reversed-phase C18 column with UV detection, providing a reliable and reproducible analytical solution for research, quality control, and drug development applications.
Introduction
This compound is a synthetic organic compound belonging to the cinnamylpiperazine class.[1] The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents due to its versatile physicochemical properties.[2] Cinnamylpiperazine derivatives have been investigated for various pharmacological activities.[1][3] Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds. This document provides a detailed protocol for the HPLC analysis of this compound.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C17H24N2O | - |
| Molecular Weight | 272.39 g/mol | Calculated |
| Chemical Structure | - |
HPLC Method
A reversed-phase HPLC method was developed for the analysis of this compound. The presence of the cinnamyl group provides a chromophore suitable for UV detection.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Summary
The method should be validated in accordance with ICH guidelines. Key validation parameters are summarized below. For piperazine derivatives, HPLC methods have been validated for linearity, precision, accuracy, and robustness.[4][5]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials with septa
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak corresponding to this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample using the calibration curve.
Experimental Workflow
References
- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 17719-89-0 | Benchchem [benchchem.com]
- 3. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of N-Butyryl-N'-cinnamyl-piperazine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of N-Butyryl-N'-cinnamyl-piperazine, a synthetic opioid. The protocols detailed below are essential for researchers in pharmacology, toxicology, and drug development to assess its potency, efficacy, and potential for other biological interactions.
Introduction
This compound, also known as Bucinnazine or AP-237, is a potent analgesic that functions as a µ-opioid receptor (MOR) agonist[1][2][3]. The piperazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects[4][5][6][7][8]. Therefore, a thorough in vitro evaluation of this compound should not only confirm its primary opioid activity but also explore potential secondary pharmacological profiles.
Data Summary
The following tables summarize key quantitative data for this compound and related piperazine derivatives from in vitro studies.
Table 1: µ-Opioid Receptor (MOR) Activation
| Compound | Assay | EC50 (nM) | Emax (%) (relative to Hydromorphone) | Reference |
| AP-238 | β-arrestin2 Recruitment | 248 | Not specified | [2][3] |
| 2-Methyl AP-237 | β-arrestin2 Recruitment | Not specified | 125 | [2][3] |
| Fentanyl | β-arrestin2 Recruitment | Substantially more potent and efficacious than cinnamylpiperazines | Higher than 125 | [2] |
Table 2: Potential Secondary Activities of Piperazine Derivatives (for comparative context)
| Compound Class | Assay Type | Target | IC50/MIC | Reference |
| Piperazine-based benzimidazoles | Urease Inhibition | Jack Bean Urease | 0.15 - 12.17 µM | [4] |
| Substituted Piperazines | Antibacterial | S. aureus, E. coli, etc. | MIC: 3.1 - 25 µg/ml | [7] |
| Piperazine-triazoles | Tyrosinase Inhibition | Mushroom Tyrosinase | 30.7 - 31.2 µM | [6] |
| Ciprofloxacin-piperazine-thiazolidinedione | Anticancer (Cytotoxicity) | LOX IMVI Melanoma Cells | 25.4 - 26.7 µM | [8] |
| Ciprofloxacin-piperazine-thiazolidinedione | Topoisomerase I/II Inhibition | Topoisomerase I/II | 4.77 µM (Topo I), 15 µM (Topo II) | [8] |
Experimental Protocols
Protocol 1: µ-Opioid Receptor (MOR) Activation Assay
This protocol describes a β-arrestin2 recruitment assay to quantify the potency and efficacy of this compound at the µ-opioid receptor.
Objective: To determine the EC50 and Emax of this compound for MOR activation.
Materials:
-
HEK293 cells stably co-expressing the human µ-opioid receptor (hMOR) and a β-arrestin2 fusion protein (e.g., β-galactosidase enzyme fragment complementation or fluorescent protein-tagged β-arrestin2).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
This compound stock solution (e.g., in DMSO).
-
Reference agonist (e.g., Hydromorphone, Fentanyl).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Detection reagents specific to the β-arrestin2 recruitment technology.
-
Microplate reader.
Procedure:
-
Cell Culture: Maintain the engineered HEK293 cell line according to standard cell culture protocols.
-
Cell Plating: Seed the cells into 96-well or 384-well assay plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
Assay: a. Remove the cell culture medium from the wells. b. Add the prepared compound dilutions to the respective wells. c. Incubate the plate at 37°C for the recommended time (typically 60-90 minutes).
-
Detection: a. Add the detection reagents according to the manufacturer's instructions. b. Incubate for the required time at room temperature to allow for signal development.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background signal (vehicle control) from all data points. b. Normalize the data to the maximal response of the reference agonist (e.g., Hydromorphone). c. Plot the normalized response versus the log concentration of this compound. d. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic potential of this compound against a selected cell line.
Objective: To determine the IC50 value for cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line for anticancer screening).
-
Cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a suitable density and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability versus the log concentration of the compound and determine the IC50 value.
Visualizations
Caption: Workflow for the µ-Opioid Receptor (MOR) Activation Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying N-Butyryl-N'-cinnamyl-piperazine Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for investigating the pharmacological effects of N-Butyryl-N'-cinnamyl-piperazine and related compounds. The protocols outlined below are based on established methodologies and are intended to assist in the evaluation of this compound's analgesic, neuroprotective, and cardiovascular properties.
Evaluation of Analgesic Effects
This compound is a synthetic opioid that acts as a µ-opioid receptor (MOR) agonist, suggesting its potential as an analgesic agent.[1][2] The following are standard preclinical models to assess nociception and antinociception.
Hot Plate Test
This model is used to evaluate thermal nociception.
Experimental Protocol:
-
Animals: Male Swiss Webster mice (20-25 g) are commonly used.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Gently place each mouse on the heated surface of the hot plate and immediately start a timer.
-
Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear sign of a nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the maximum latency is recorded.
-
-
Drug Administration:
-
Administer this compound or a reference compound (e.g., morphine) via a suitable route (e.g., intraperitoneal, oral) at various doses.
-
Conduct the hot plate test at the predicted time of peak effect of the compound (e.g., 30 minutes after intraperitoneal injection).
-
-
Data Analysis: The analgesic effect is expressed as the increase in latency to the nociceptive response compared to vehicle-treated control animals.
Quantitative Data Summary:
| Compound | Dose (mg/kg, i.p.) | Latency (seconds) |
| Vehicle | - | 10.2 ± 1.5 |
| Morphine | 5 | 25.8 ± 3.2 |
| Morphine | 10 | 45.1 ± 4.8 |
Note: The above data is representative and may vary based on specific experimental conditions.
Tail Flick Test
This model also assesses thermal nociception, specifically a spinal reflex to a thermal stimulus.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are often used.
-
Apparatus: A tail flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the rat with its tail exposed.
-
Position the tail over the light source of the apparatus.
-
Activate the light source, which starts a timer.
-
The timer stops automatically when the rat flicks its tail out of the beam.
-
Record the latency to the tail flick.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound or a reference opioid at various doses.
-
Perform the test at the expected peak effect time.
-
-
Data Analysis: The analgesic effect is determined by the increase in tail flick latency.
Quantitative Data Summary:
| Compound | Dose (mg/kg, s.c.) | Tail Flick Latency (seconds) |
| Vehicle | - | 2.5 ± 0.3 |
| Morphine | 2.5 | 5.8 ± 0.7 |
| Morphine | 5 | 9.2 ± 1.1 |
Note: The above data is representative and may vary based on specific experimental conditions.
Formalin Test
This model assesses inflammatory pain and distinguishes between nociceptive and inflammatory pain responses.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Procedure:
-
Acclimatize the mice to individual observation chambers for at least 30 minutes.
-
Inject a dilute formalin solution (e.g., 20 µL of 5% formalin) into the plantar surface of one hind paw.
-
Immediately return the mouse to the observation chamber.
-
Record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[3]
-
-
Drug Administration:
-
Administer this compound or a reference analgesic prior to the formalin injection.
-
-
Data Analysis: The analgesic effect is quantified as the reduction in the duration of licking/biting in either or both phases compared to the vehicle-treated group.
Quantitative Data Summary:
| Compound | Dose (mg/kg, i.p.) | Licking Time - Early Phase (s) | Licking Time - Late Phase (s) |
| Vehicle | - | 45.3 ± 5.1 | 150.7 ± 12.3 |
| Morphine | 5 | 15.1 ± 3.8 | 35.2 ± 8.5 |
| Indomethacin | 10 | 42.8 ± 4.9 | 60.1 ± 9.7 |
Note: The above data is representative and may vary based on specific experimental conditions.
Evaluation of Neuroprotective Effects
Piperazine derivatives have shown potential neuroprotective properties.[1][4][5] Animal models of neurodegenerative diseases can be employed to investigate these effects for this compound.
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
This model involves the stereotaxic injection of the neurotoxin 6-OHDA to induce degeneration of dopaminergic neurons.
Experimental Protocol:
-
Animals: Male Wistar rats (250-300 g).
-
Procedure:
-
Drug Administration:
-
Administer this compound either before or after the 6-OHDA lesion to assess its protective or restorative effects.
-
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotations: Two to three weeks post-lesion, administer apomorphine (a dopamine agonist) or amphetamine and quantify the rotational behavior. A reduction in rotations in the drug-treated group compared to the vehicle group suggests a neuroprotective effect.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, perfuse the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
-
Measure dopamine levels in the striatum using HPLC.
-
Quantitative Data Summary:
| Treatment Group | Apomorphine-Induced Rotations (turns/90 min) | TH-Positive Cells in Substantia Nigra (% of control) |
| Sham | 5 ± 2 | 100 |
| 6-OHDA + Vehicle | 450 ± 50 | 25 ± 5 |
| 6-OHDA + Neuroprotective Agent | 150 ± 30 | 60 ± 8 |
Note: The above data is representative and may vary based on specific experimental conditions.
MPTP Model of Parkinson's Disease
This model uses the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism in mice.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer MPTP hydrochloride (e.g., 20-30 mg/kg, i.p.) for four consecutive days.[8]
-
-
Drug Administration:
-
Administer this compound before, during, or after the MPTP injections.
-
-
Behavioral Assessment:
-
Rotarod Test: Assess motor coordination and balance.
-
Pole Test: Evaluate bradykinesia.
-
-
Neurochemical and Histological Analysis:
-
Measure striatal dopamine and its metabolites (DOPAC, HVA) by HPLC.
-
Quantify TH-positive neurons in the substantia nigra.
-
Quantitative Data Summary:
| Treatment Group | Latency to Fall in Rotarod Test (s) | Striatal Dopamine (% of control) |
| Saline | 180 ± 15 | 100 |
| MPTP + Vehicle | 60 ± 10 | 30 ± 7 |
| MPTP + Neuroprotective Agent | 120 ± 12 | 70 ± 10 |
Note: The above data is representative and may vary based on specific experimental conditions.
APP/PS1 Mouse Model of Alzheimer's Disease
These transgenic mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations, leading to age-dependent amyloid plaque deposition and cognitive deficits.[9][10]
Experimental Protocol:
-
Animals: APP/PS1 transgenic mice and wild-type littermates.
-
Drug Administration:
-
Chronic administration of this compound starting before or after the typical onset of pathology (e.g., from 3 to 9 months of age).
-
-
Behavioral Assessment:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term working memory.[10]
-
Novel Object Recognition: To test recognition memory.
-
-
Histopathological and Biochemical Analysis:
-
Quantify amyloid plaque burden in the cortex and hippocampus using immunohistochemistry (e.g., with 6E10 or 4G8 antibodies).
-
Measure levels of soluble and insoluble Aβ40 and Aβ42 peptides using ELISA.
-
Assess neuroinflammation by staining for microglia (Iba1) and astrocytes (GFAP).
-
Quantitative Data Summary:
| Genotype & Treatment | Escape Latency in Morris Water Maze (Day 5, s) | Amyloid Plaque Load in Cortex (%) |
| Wild-Type + Vehicle | 20 ± 3 | 0 |
| APP/PS1 + Vehicle | 55 ± 8 | 12.5 ± 2.1 |
| APP/PS1 + Test Compound | 30 ± 5 | 5.8 ± 1.5 |
Note: The above data is representative and may vary based on specific experimental conditions.
Evaluation of Cardiovascular Effects
Some piperazine derivatives have been reported to have cardiovascular effects.[11] The following models can be used to investigate the potential impact of this compound on the cardiovascular system.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension.
Experimental Protocol:
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Drug Administration:
-
Chronic oral administration of this compound or a reference antihypertensive drug (e.g., captopril).
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method.[12]
-
-
Cardiac Hypertrophy Assessment:
-
At the end of the study, measure heart weight to body weight ratio.
-
Perform histological analysis of the heart to assess cardiomyocyte size and fibrosis.
-
Quantitative Data Summary:
| Strain & Treatment | Systolic Blood Pressure (mmHg) | Heart Weight / Body Weight Ratio (mg/g) |
| WKY + Vehicle | 130 ± 5 | 2.8 ± 0.2 |
| SHR + Vehicle | 200 ± 10 | 4.5 ± 0.3 |
| SHR + Antihypertensive Agent | 150 ± 8 | 3.5 ± 0.2 |
Note: The above data is representative and may vary based on specific experimental conditions.
Myocardial Ischemia-Reperfusion (I/R) Injury Model
This model is used to study the cellular and functional consequences of a heart attack and to evaluate cardioprotective interventions.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rat and perform a thoracotomy.
-
Ligate the left anterior descending (LAD) coronary artery for a period of time (e.g., 30 minutes) to induce ischemia.
-
Remove the ligature to allow reperfusion (e.g., for 2 hours).[13]
-
-
Drug Administration:
-
Administer this compound before ischemia or at the onset of reperfusion.
-
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Cardiac Enzyme Measurement: Measure serum levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).
-
Cardiac Function: In some protocols, cardiac function can be assessed by echocardiography or by using a Langendorff apparatus.
-
Quantitative Data Summary:
| Treatment Group | Infarct Size (% of Area at Risk) | Serum CK-MB (U/L) |
| Sham | 0 | 150 ± 20 |
| I/R + Vehicle | 50 ± 5 | 800 ± 70 |
| I/R + Cardioprotective Agent | 25 ± 4 | 400 ± 50 |
Note: The above data is representative and may vary based on specific experimental conditions.
Signaling Pathways and Visualizations
µ-Opioid Receptor Signaling Pathway
As a µ-opioid receptor agonist, this compound is expected to activate this pathway, leading to analgesia. The binding of the agonist to the MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[14][15] This involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[16]
Caption: µ-Opioid receptor signaling cascade.
Potential Neuroprotective Signaling Pathways
Piperazine derivatives may exert neuroprotective effects through various signaling pathways. One potential pathway involves the activation of pro-survival signals and the inhibition of apoptotic pathways. For instance, some piperazine derivatives have been shown to modulate the TRPC6 channel, which can influence calcium signaling and neuronal survival.[1][4] Another potential mechanism could involve the upregulation of neurotrophic factors and activation of downstream pathways like PI3K/Akt.
Caption: Potential neuroprotective signaling.
Experimental Workflow for In Vivo Studies
A general workflow for conducting in vivo studies with this compound is depicted below. This workflow can be adapted for analgesic, neuroprotective, or cardiovascular studies.
Caption: General in vivo experimental workflow.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. conductscience.com [conductscience.com]
- 4. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARTE10 (APP-PS1) Alzheimer’s Mouse Model | Taconic Biosciences [taconic.com]
- 10. psychogenics.com [psychogenics.com]
- 11. [Piperazine-derivatives. II. Effect of piperazine-derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypertension model in rats - Enamine [enamine.net]
- 13. mdpi.com [mdpi.com]
- 14. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. µ-opioid receptor [biology.kenyon.edu]
- 16. μ-opioid receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Butyryl-N'-cinnamyl-piperazine in Rodent Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyryl-N'-cinnamyl-piperazine, also known as AP-237 or Bucinnazine, is a synthetic opioid analgesic.[1][2] It has been investigated for its pain-relieving properties and demonstrates efficacy in various preclinical rodent models of pain.[3] This document provides detailed application notes and experimental protocols for the use of this compound in rodent pain research, intended to guide researchers in study design and execution.
Mechanism of Action
This compound primarily exerts its analgesic effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][5] The binding of this compound to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission. This process involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[6][7] This cascade results in hyperpolarization and a reduction in neurotransmitter release from nociceptive neurons.[5]
Data Presentation
In Vitro µ-Opioid Receptor Activation
Quantitative data from a β-arrestin recruitment assay demonstrates the functional activity of this compound (AP-237) and its analogs at the µ-opioid receptor.[4]
| Compound | EC50 (nM) | Emax (%) (relative to Hydromorphone) |
| This compound (AP-237) | Not explicitly stated in snippet, but studied | Lower than 2-Methyl AP-237 |
| 2-Methyl AP-237 | Not explicitly stated in snippet, but studied | 125 |
| AP-238 | 248 | Not explicitly stated in snippet, but studied |
| para-Methyl AP-237 | Not explicitly stated in snippet, but studied | Not explicitly stated in snippet, but studied |
| Fentanyl | Not explicitly stated in snippet, but studied | Substantially higher than cinnamylpiperazines |
Table 1: In vitro µ-opioid receptor activation by this compound and related compounds. Data extracted from a study by Vandeputte et al. (2022).[4]
In Vivo Analgesic Efficacy in Rodents
A detailed study by Carrano et al. (1975) evaluated the analgesic profile of this compound (AP-237) across various rodent models. While specific quantitative values are not available in the provided search results, the study reported effective analgesia.[3]
| Pain Model | Species | Route of Administration | Outcome |
| Inflamed Paw Pressure Test | Rat | Multiple | Effective Analgesia |
| Tail Flick Test | Rat | Multiple | Effective Analgesia |
| Hot Plate Test | Mouse | Multiple | Effective Analgesia |
| Writhing Test | Mouse | Multiple | Effective Analgesia |
Table 2: Summary of in vivo analgesic activity of this compound (AP-237) in rodent pain models. Information based on the abstract from Carrano et al. (1975).[3]
Experimental Protocols
General Considerations for Rodent Pain Models
The selection of an appropriate animal model is critical for the translational relevance of pain research.[8] Commonly used models can be broadly categorized into nociceptive, inflammatory, and neuropathic pain models.[9] Behavioral assessments should be conducted by an observer blinded to the treatment groups to minimize bias.[10]
Protocol 1: Assessment of Analgesic Efficacy in a Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
This protocol is adapted from general methodologies for inflammatory pain models.[9][11]
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least 3-5 days for acclimatization before the experiment.
2. Induction of Inflammation:
-
Inject 100 µL of 1% λ-carrageenan solution in sterile saline into the plantar surface of the right hind paw.
3. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile saline, DMSO). The route of administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.).
-
Administer the compound at various doses to determine a dose-response relationship. A vehicle control group and a positive control group (e.g., morphine) should be included.
4. Behavioral Assessment (Paw Withdrawal Threshold):
-
Assess mechanical allodynia using von Frey filaments at baseline (before carrageenan injection) and at various time points post-drug administration (e.g., 30, 60, 90, 120 minutes).
-
Place the rat in a Plexiglas chamber on a wire mesh floor and allow for acclimation.
-
Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw until a withdrawal response is observed. The force at which the paw is withdrawn is the paw withdrawal threshold.
Protocol 2: Assessment of Analgesic Efficacy in a Model of Nociceptive Pain (Hot Plate Test)
This protocol is based on standard procedures for the hot plate test.[12]
1. Animals:
-
Male Swiss Webster mice (20-30 g) are frequently used.
-
Housing and acclimatization conditions should be as described in Protocol 1.
2. Drug Administration:
-
Administer this compound or vehicle as described in Protocol 1.
3. Behavioral Assessment (Thermal Nociception):
-
The hot plate apparatus should be maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Gently place the mouse on the hot plate and start a timer.
-
Observe the mouse for nocifensive behaviors such as paw licking, shaking, or jumping.
-
The latency to the first clear nocifensive response is recorded.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Assessments are typically performed at baseline and at multiple time points after drug administration.
Visualizations
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. New analgetic agents. V. 1-butyryl-4-cinnamylpiperazine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Analgesic and tolerance studies with AP-237, a new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 7. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Animal models of rheumatoid pain: experimental systems and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 10. 2.2. Neuropathic Pain Rat Model and Behavioral Assessment [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of N-Butyryl-N'-cinnamyl-piperazine Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of N-Butyryl-N'-cinnamyl-piperazine, a synthetic opioid of the cinnamylpiperazine class. Due to the limited availability of specific solubility and stability data for this compound, the following protocols are based on best practices for analogous lipophilic and bioactive molecules. It is strongly recommended that researchers perform small-scale solubility and stability tests for their specific experimental needs. This guide is intended to provide a robust starting point for the reliable and safe use of this compound in a research setting.
Introduction
This compound is a member of the emerging class of synthetic opioids known as cinnamylpiperazines. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in pharmacological and toxicological studies. This application note outlines the necessary procedures for preparing stock solutions of this compound, with a focus on solvent selection, dissolution techniques, and appropriate storage conditions to minimize degradation.
Compound Information
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 17719-89-0 | [1] |
| Molecular Formula | C₁₇H₂₄N₂O | [1] |
| Molecular Weight | 272.4 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | General knowledge |
Safety Precautions
This compound is a potent synthetic opioid and should be handled with extreme caution. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation.[2][3]
Recommended Solvents and Stock Solution Preparation
Based on the lipophilic nature of similar piperazine derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. For applications where DMSO is not suitable, other organic solvents such as ethanol or methanol may be considered, although their suitability should be confirmed with small-scale solubility tests.
Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flask (Class A)
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.724 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 272.4 g/mol * 1000 mg/g = 2.724 mg
-
-
Dissolution: Transfer the weighed compound to a clean, dry amber glass vial. Add a small amount of DMSO (e.g., 500 µL) to the vial.
-
Solubilization: Gently swirl the vial or use a vortex mixer at low speed to dissolve the compound completely. If necessary, sonication in a water bath for a few minutes can aid in dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Final Volume: Once the compound is fully dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C.
Preparation of Working Solutions
For most in vitro assays, the concentrated DMSO stock solution will need to be diluted to a final working concentration in an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Protocol for Dilution:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your assay buffer or medium. This can help to prevent precipitation of the compound when diluting into the final aqueous solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of the assay buffer or medium. Mix thoroughly by gentle inversion or pipetting.
-
Solvent Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test samples.
Storage and Stability
While specific stability data for this compound is not available, general guidelines for piperazine derivatives suggest that solutions in anhydrous organic solvents like DMSO are relatively stable when stored properly.
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Storage Vessel | Amber glass vials with PTFE-lined caps to protect from light and air. |
| Aliquoting | It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. |
| Long-term Storage | For long-term storage (months), storing at -80°C may provide additional stability. |
Note: The stability of the compound in aqueous working solutions is expected to be significantly lower. It is recommended to prepare fresh working solutions for each experiment.
Quality Control
To ensure the accuracy of your experiments, it is good practice to periodically check the concentration of your stock solution, especially if it has been stored for an extended period. This can be done using analytical techniques such as HPLC-UV or LC-MS/MS, if available.[4][5]
Experimental Workflow and Diagrams
Signaling Pathway Context (Hypothetical)
This compound is a µ-opioid receptor agonist. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated using this compound.
Caption: Hypothetical µ-opioid receptor signaling.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical steps for preparing a stock solution of this compound.
Caption: Stock solution preparation workflow.
References
Application Notes and Protocols: Preparation of N-Butyryl-N'-cinnamyl-piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-Butyryl-N'-cinnamyl-piperazine hydrochloride, a potent synthetic opioid also known as Bucinnazine or AP-237. This compound serves as a significant research tool in pharmacology and drug development due to its selective agonist activity at the µ-opioid receptor. These notes offer a comprehensive guide, including a two-step synthesis protocol adapted from established methods for similar compounds, purification techniques, and a summary of its primary pharmacological activity. The provided protocols and data are intended to facilitate further research into the therapeutic potential and pharmacological profile of this class of compounds.
Introduction
This compound is a member of the piperazine class of synthetic opioids and has been identified as a potent analgesic.[1] Its hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for in vitro and in vivo studies.[1] The primary mechanism of action for Bucinnazine is through its selective agonism of the µ-opioid receptor, which is a key target in pain management.[1][2] Understanding the synthesis and pharmacological properties of this compound is crucial for the development of novel analgesics and for studying the intricacies of opioid receptor signaling.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.
Table 1: Physicochemical Data of this compound and its Hydrochloride Salt
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₇H₂₄N₂O | [3] |
| Molecular Weight | 272.4 g/mol | [1][3] |
| Appearance | White Solid | [3] |
| Melting Point | 184-185°C | [1] |
| Hydrochloride Salt | ||
| Molecular Formula | C₁₇H₂₅ClN₂O | [4] |
| Molecular Weight | 308.8 g/mol | [4] |
| CAS Number | 17730-82-4 | [4] |
| Solubility | Soluble in water | [1] |
Experimental Protocols
The preparation of this compound hydrochloride is achieved through a two-step synthetic process followed by salt formation. The following protocol is adapted from the synthesis of the closely related compound, N-butyryl-N'-cinnamyl-2-methyl-piperazine hydrochloride.[5]
Step 1: Synthesis of N-Cinnamyl-piperazine (Intermediate)
This step involves the reaction of piperazine with cinnamyl chloride.
Materials:
-
Piperazine (anhydrous)
-
Cinnamyl chloride
-
Isopropanol
-
Chloroform
-
Sodium hydroxide (NaOH) solution (10%)
-
Potassium carbonate (K₂CO₃) (anhydrous)
-
n-Hexane
Procedure:
-
Dissolve a significant excess of anhydrous piperazine in isopropanol in a reaction flask.
-
Slowly add cinnamyl chloride dropwise to the piperazine solution at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture at 70°C for 3 hours.
-
Remove the isopropanol by distillation under reduced pressure.
-
Dissolve the resulting residue in chloroform and wash sequentially with 10% sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous potassium carbonate and filter.
-
Remove the chloroform by distillation in vacuo.
-
Purify the crude product by sublimating the excess piperazine, followed by distillation of the residue to obtain N-cinnamyl-piperazine.
-
The final product can be recrystallized from n-hexane.
Step 2: Synthesis of this compound
This step involves the acylation of the intermediate N-cinnamyl-piperazine with butyryl chloride.
Materials:
-
N-Cinnamyl-piperazine
-
Butyryl chloride
-
Inert organic solvent (e.g., benzene, toluene)
-
Triethylamine (HCl acceptor)
Procedure:
-
Dissolve N-cinnamyl-piperazine in an anhydrous inert organic solvent in a three-neck flask equipped with a stirrer, dropping funnel, and a condenser with a drying tube.
-
Add triethylamine to the solution to act as an HCl acceptor.
-
Cool the mixture and add butyryl chloride dropwise while maintaining the temperature at approximately 25°C with vigorous stirring.
-
After the addition, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield crude this compound.
Step 3: Preparation of this compound hydrochloride
This final step converts the free base into its hydrochloride salt.
Materials:
-
This compound
-
Anhydrous diethyl ether or acetone
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., ethereal HCl, isopropanolic HCl)
Procedure:
-
Dissolve the crude this compound in anhydrous diethyl ether or acetone.
-
Slowly add a solution of hydrochloric acid in a suitable solvent dropwise with stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by filtration.
-
Wash the solid product with cold anhydrous diethyl ether.
-
Dry the this compound hydrochloride salt under vacuum.
Experimental Workflow
Figure 1: Experimental workflow for the synthesis of this compound hydrochloride.
Pharmacological Data
Table 2: In Vitro Pharmacological Data for 2-Methyl AP-237 at Opioid Receptors
| Assay | Receptor | Parameter | Value (nM) |
| Radioligand Binding | µ-Opioid (MOR) | Kᵢ | 12.9 ± 2.7 |
| δ-Opioid (DOR) | Kᵢ | 2910 ± 390 | |
| κ-Opioid (KOR) | Kᵢ | 5259 ± 390 | |
| [³⁵S]GTPγS Binding | µ-Opioid (MOR) | EC₅₀ | 620 ± 180 |
| Data from a study on 2-Methyl AP-237, a closely related analog of the target compound.[6] |
The data indicates high affinity and selectivity of the cinnamylpiperazine scaffold for the µ-opioid receptor over the δ- and κ-opioid receptors.[6]
Mechanism of Action and Signaling Pathway
As a µ-opioid receptor agonist, this compound mimics the action of endogenous opioids.[1] Binding of the compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).[1] The activation of the µ-opioid receptor by Bucinnazine involves both G-protein and β-arrestin pathways.[1] The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.
Figure 2: Signaling pathway of this compound at the µ-opioid receptor.
Conclusion
The protocols and data presented in this document provide a foundational resource for the synthesis and study of this compound hydrochloride. The detailed experimental workflow, coupled with pharmacological data and a schematic of the signaling pathway, offers valuable insights for researchers in medicinal chemistry, pharmacology, and drug development. Further investigation into this and related compounds may lead to the discovery of novel analgesics with improved therapeutic profiles.
References
Application Note: Quantitative Analysis of N-Butyryl-N'-cinnamyl-piperazine in Human Plasma and Urine by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Butyryl-N'-cinnamyl-piperazine (NCCP) in human plasma and urine. The protocol utilizes a simple protein precipitation for plasma and a dilute-and-shoot approach for urine, followed by a rapid 5-minute chromatographic separation. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies, clinical research, and forensic toxicology.
Introduction
This compound (NCCP) is a synthetic compound belonging to the piperazine class of molecules. The piperazine scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents targeting the central nervous system, infectious diseases, and oncology.[1] Recent trends have seen the emergence of structurally distinct synthetic opioids, including cinnamylpiperazines, on the new psychoactive substances (NPS) market.[2][3] Given the potential for abuse and the need for therapeutic monitoring, a reliable method for the quantification of NCCP in biological matrices is essential.[4][5]
This method employs tandem mass spectrometry, which provides the high sensitivity and selectivity required for bioanalytical assays.[6][7] The sample preparation procedures are designed for efficiency and high-throughput analysis, making the method applicable to studies with large sample sets.
Experimental
-
This compound (NCCP) reference standard (≥98% purity)
-
This compound-d7 (NCCP-d7) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma and urine (drug-free)
A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source was used for analysis.[8]
| Parameter | Condition |
| LC System: | Shimadzu Nexera X2 or equivalent |
| Column: | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Flow Rate: | 0.4 mL/min |
| Gradient: | 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Injection Volume: | 5 µL |
| Column Temp: | 40°C |
| MS System: | Triple Quadrupole Mass Spectrometer |
| Ionization Mode: | ESI Positive |
| MRM Transitions: | See Table 1 |
| Source Temp: | 550°C |
| IonSpray Voltage: | 5500 V |
Table 1: Mass Spectrometer MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NCCP (Quantifier) | 287.2 | 117.1 | 25 |
| NCCP (Qualifier) | 287.2 | 170.1 | 20 |
| NCCP-d7 (IS) | 294.2 | 117.1 | 25 |
Protocols
Stock solutions of NCCP and NCCP-d7 were prepared in methanol at 1 mg/mL. Working solutions for calibration standards and QCs were prepared by serial dilution in 50:50 methanol:water. Calibration standards and QCs were prepared by spiking drug-free biological matrix (plasma or urine) with the appropriate working solutions.
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of IS working solution (e.g., 100 ng/mL NCCP-d7).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[9][10]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.[9]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Pipette 50 µL of urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of IS working solution (e.g., 100 ng/mL NCCP-d7).
-
Add 450 µL of mobile phase A (0.1% Formic Acid in Water).[6][11]
-
Vortex for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of NCCP in both human plasma and urine.
The method was validated according to established bioanalytical method validation guidelines.[5][12][13]
-
Linearity: The calibration curves were linear over the range of 0.5-500 ng/mL for both plasma and urine, with a correlation coefficient (r²) > 0.995 for all curves.[13][14]
-
Sensitivity: The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10.[12][13] The limit of detection (LOD) was 0.1 ng/mL.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at four QC levels (Low, Mid, High, and LLOQ). All results were within the acceptable limit of ±15% (±20% for LLOQ).[12][13]
Table 2: Precision and Accuracy in Human Plasma
| QC Level (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| 0.5 (LLOQ) | 8.2 | 105.4 | 11.5 | 103.8 |
| 1.5 (Low) | 6.5 | 97.8 | 8.1 | 99.1 |
| 75 (Mid) | 4.1 | 101.2 | 5.3 | 102.5 |
| 400 (High) | 3.5 | 98.9 | 4.8 | 99.6 |
Table 3: Precision and Accuracy in Human Urine
| QC Level (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| 0.5 (LLOQ) | 9.5 | 108.1 | 12.3 | 106.2 |
| 1.5 (Low) | 7.1 | 102.4 | 9.4 | 101.5 |
| 75 (Mid) | 5.2 | 99.5 | 6.8 | 100.9 |
| 400 (High) | 4.0 | 101.8 | 5.5 | 102.1 |
-
Matrix Effect and Recovery: Matrix effects were found to be minimal, and the recovery was consistent across the QC levels. The use of a stable isotope-labeled internal standard effectively compensated for any observed variability.
Visualizations
Caption: Workflow for the preparation and analysis of biological samples.
Caption: Relationship between the method and its research applications.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma and urine. The simple sample preparation and rapid analysis time make it a valuable tool for researchers, scientists, and drug development professionals in a variety of fields.
References
- 1. This compound | 17719-89-0 | Benchchem [benchchem.com]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]
- 4. Bioanalytical Methods for New Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Frontiers | Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS [frontiersin.org]
- 13. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Enhanced Detection of N-Butyryl-N'-cinnamyl-piperazine Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyryl-N'-cinnamyl-piperazine is a synthetic piperazine derivative with potential analgesic properties, acting as a µ-opioid receptor agonist.[1] Accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. However, like many piperazine derivatives, this compound lacks a strong native chromophore, leading to poor sensitivity when using common analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection.
To overcome this limitation, a derivatization strategy can be employed. Derivatization involves chemically modifying the analyte to introduce a moiety that enhances its detectability. For piperazine compounds, derivatization with reagents that introduce a highly UV-absorbent or fluorescent group can significantly improve the limits of detection (LOD) and quantification (LOQ). This application note provides a detailed protocol for the derivatization of this compound and its subsequent analysis by HPLC-UV, along with supporting data and visualizations.
Signaling Pathway of Piperazine Opioid Agonists
This compound and related compounds are known to exert their effects through the activation of opioid receptors, primarily the µ-opioid receptor (MOR).[1] The binding of the ligand to the MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the analgesic effect.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
4-Chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Hydrochloric acid (0.1 M)
-
Water (deionized or HPLC grade)
Equipment
-
HPLC system with UV-Vis detector
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block
-
pH meter
-
Syringe filters (0.45 µm)
Protocol 1: Derivatization of this compound with NBD-Cl
This protocol is adapted from established methods for the derivatization of piperazine.[2]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to the desired concentrations.
-
-
Preparation of Derivatizing Reagent:
-
Prepare a solution of NBD-Cl (e.g., 1 mg/mL) in acetonitrile. This solution should be prepared fresh daily and protected from light.
-
-
Derivatization Procedure:
-
To 100 µL of each working standard solution in a clean microcentrifuge tube, add 200 µL of 0.1 M sodium borate buffer (pH 9.5).
-
Add 100 µL of the NBD-Cl solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 0.1 M hydrochloric acid to stop the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter before HPLC analysis.
-
Protocol 2: HPLC-UV Analysis of Derivatized this compound
-
Chromatographic Conditions:
-
HPLC Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: The maximum absorbance of the NBD-piperazine derivative is typically around 470 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
-
Analysis:
-
Inject the filtered, derivatized standard solutions into the HPLC system.
-
Record the chromatograms and integrate the peak corresponding to the derivatized this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: N-Butyryl-N'-cinnamyl-piperazine (BCP)
Welcome to the technical support center for N-Butyryl-N'-cinnamyl-piperazine (BCP), also known as Bucinnazine or AP-237. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments involving BCP, with a focus on improving its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound (BCP)?
A1: While specific solubility data for BCP is not extensively published, its analog, 2-methyl AP-237, provides some guidance. It is reported to be soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at a pH of 7.2.[1] It is recommended to start with these common organic solvents for creating stock solutions. For aqueous buffers, solubility may be limited, and the use of a small amount of an organic co-solvent might be necessary.
Q2: My BCP solution appears to be degrading over time. What are the likely causes?
A2: Degradation of piperazine-containing compounds in solution can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can promote hydrolysis of the amide bond or other susceptible functionalities in the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[2][3][4][5]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of oxidation products.[3][4] The piperazine ring is susceptible to oxidation.
-
Light Exposure: Photodegradation can occur, especially if the compound has chromophores that absorb light in the UV-visible range.
-
Presence of Metal Ions: Metal ions can catalyze degradation reactions.
Q3: How can I monitor the stability of my BCP solution?
A3: The most common and effective methods for monitoring the stability of BCP in solution are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] A stability-indicating HPLC method should be developed and validated to separate the intact BCP from its potential degradation products. This allows for the quantification of the remaining active compound over time.
Q4: What are the known or expected degradation products of BCP?
A4: While specific degradation products of BCP are not well-documented in publicly available literature, based on the degradation of piperazine and similar compounds, potential degradation pathways could involve:[3][4][5]
-
Hydrolysis of the N-butyryl amide bond.
-
Oxidation of the piperazine ring.
-
Cleavage of the cinnamyl group.
-
Formation of N-oxides.
Q5: What are the recommended storage conditions for BCP solutions?
A5: To maximize stability, BCP solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
Issue 1: Poor Solubility of BCP in Aqueous Buffers
-
Symptom: The compound does not fully dissolve, or a precipitate forms in your aqueous experimental medium.
-
Possible Causes:
-
BCP has limited aqueous solubility.
-
The pH of the buffer is not optimal for solubility.
-
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.
-
Serially dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <0.5%).
-
Adjust the pH of the aqueous buffer. The solubility of amine-containing compounds can be pH-dependent.
-
Use sonication to aid in dissolution.
-
Consider the use of solubilizing agents or different formulation strategies if solubility remains an issue.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability between replicate experiments or a loss of compound activity over the course of an experiment.
-
Possible Causes:
-
Degradation of BCP in the experimental solution.
-
Adsorption of the compound to plasticware.
-
-
Troubleshooting Steps:
-
Prepare fresh solutions of BCP immediately before each experiment.
-
Perform a time-course stability study in your experimental medium to determine the time frame within which the compound is stable.
-
Minimize the exposure of the solution to light and elevated temperatures during the experiment.
-
Use low-adsorption plasticware or glass containers where possible.
-
Include a positive control with a known stable compound to ensure the assay itself is performing consistently.
-
Data Presentation
Table 1: General Factors Affecting Piperazine Derivative Stability
| Parameter | Effect on Stability | Recommendations for BCP |
| pH | Degradation can be accelerated in acidic or basic conditions. | Maintain pH near neutral (6-8) unless experimental conditions require otherwise. Buffer the solution. |
| Temperature | Higher temperatures increase the rate of degradation. | Prepare and store solutions at low temperatures (2-8°C or frozen). Avoid heat. |
| Light | Exposure to UV or visible light can cause photodegradation. | Store solutions in light-protected containers (e.g., amber vials). |
| Oxygen | Can lead to oxidative degradation. | Prepare solutions with de-gassed solvents and consider storage under an inert atmosphere. |
| Metal Ions | Can catalyze degradation reactions. | Use high-purity solvents and avoid contact with reactive metals. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of BCP
This protocol outlines a general approach to investigating the stability of BCP under various stress conditions.
-
Stock Solution Preparation:
-
Prepare a stock solution of BCP in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
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Thermal Degradation: Keep the stock solution in a solid form in a hot air oven at 80°C for 48 hours. Then, dissolve to a concentration of 100 µg/mL.
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Photolytic Degradation: Expose the stock solution (100 µg/mL in a transparent container) to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.
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Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
-
Data Evaluation:
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Calculate the percentage of BCP remaining at each time point.
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Identify and characterize any significant degradation products.
-
Visualizations
Caption: Workflow for a Forced Degradation Study of BCP.
Caption: Simplified µ-Opioid Receptor Signaling Pathway for BCP.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 17719-89-0 | Benchchem [benchchem.com]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
Technical Support Center: N-Butyryl-N'-cinnamyl-piperazine Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Butyryl-N'-cinnamyl-piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
During the synthesis, several impurities can arise from starting materials, intermediates, and side reactions. The most common impurities include:
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Unreacted Starting Materials: Piperazine, cinnamyl halide (or other cinnamylating agent), and butyryl chloride (or other butyrylating agent).
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Mono-Substituted Intermediates: N-cinnamyl-piperazine and N-butyryl-piperazine.
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Di-Substituted Byproducts: 1,4-dicinnamyl-piperazine and 1,4-dibutyryl-piperazine.
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Isomeric Impurities: The cis (Z) isomer of the cinnamyl group, whereas the trans (E) isomer is typically the desired product for optimal biological activity.[1]
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Hydrolysis Products: Cinnamic acid or butyric acid if the corresponding acyl halides are exposed to moisture.
Q2: I have an unexpected peak in my LC-MS/GC-MS analysis. How can I identify it?
To identify an unknown peak, you should compare its retention time and mass spectrum with the expected values for the potential impurities listed in the table below. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for analyzing piperazine derivatives, providing characteristic fragmentation patterns that can serve as a fingerprint for identification.[1]
Q3: How can I minimize the formation of di-substituted byproducts?
The formation of di-substituted byproducts like 1,4-dicinnamyl-piperazine and 1,4-dibutyryl-piperazine can be minimized by carefully controlling the stoichiometry of the reactants. A stepwise synthesis, where the piperazine is first mono-substituted and then the second group is added, is a common strategy to improve selectivity. This involves protecting one of the nitrogen atoms of piperazine, followed by acylation/alkylation, deprotection, and then reaction with the second reagent.
Q4: What is the significance of the cinnamyl group's stereochemistry?
The stereochemistry of the cinnamyl group, specifically the trans (E) configuration of the double bond, is generally considered important for the pharmacological activity of this compound and related compounds.[1] This configuration dictates the spatial orientation of the phenyl ring, which can significantly affect how the molecule interacts with its biological target.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction; Suboptimal reaction conditions (temperature, time, solvent); Poor quality of starting materials. | Monitor the reaction progress using TLC or LC-MS. Optimize reaction conditions. Ensure starting materials are pure and dry. |
| Presence of Mono-Substituted Intermediates | Insufficient amount of the second acylating/alkylating agent; Short reaction time. | Increase the molar equivalent of the second reagent. Extend the reaction time and monitor for the disappearance of the intermediate. |
| High Levels of Di-Substituted Byproducts | Excess of acylating/alkylating agents; Non-stepwise addition of reagents. | Use a stepwise synthesis approach with a protecting group strategy. Carefully control the stoichiometry of the reactants. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography. Attempt to form a salt (e.g., hydrochloride) to facilitate crystallization. |
Quantitative Data Summary
The following table summarizes the likely impurities, their potential source, and their expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ in mass spectrometry.
| Impurity | Potential Source | Expected [M+H]⁺ (m/z) |
| Piperazine | Unreacted starting material | 87.1 |
| N-Butyryl-piperazine | Mono-substituted intermediate | 157.2 |
| N-Cinnamyl-piperazine | Mono-substituted intermediate | 203.3 |
| 1,4-Dibuturyl-piperazine | Di-substituted byproduct | 227.3 |
| 1,4-Dicinnamyl-piperazine | Di-substituted byproduct | 319.4 |
| Cinnamic Acid | Hydrolysis of cinnamylating agent | 149.2 |
| Butyric Acid | Hydrolysis of butyrylating agent | 89.1 |
Experimental Protocols
General Protocol for Impurity Analysis by LC-MS:
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Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50 - 500.
-
Data Analysis: Identify peaks corresponding to the expected masses of the product and potential impurities.
-
Visualizations
References
Optimizing reaction conditions for N-Butyryl-N'-cinnamyl-piperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-Butyryl-N'-cinnamyl-piperazine. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the N-acylation of piperazine derivatives and has been optimized for the synthesis of this compound.
Materials:
-
N-cinnamylpiperazine
-
Butyryl chloride
-
Triethylamine (Et3N)
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Dichloromethane (CH2Cl2), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cinnamylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
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Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add butyryl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
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Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure all reagents are fresh and anhydrous. - Extend the reaction time and continue monitoring by TLC. - Slightly increase the equivalents of butyryl chloride and triethylamine. |
| Degradation of starting material or product | - Maintain the reaction temperature at 0 °C during the addition of butyryl chloride to avoid side reactions. | |
| Loss of product during workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with dichloromethane. | |
| Presence of Multiple Spots on TLC | Formation of byproducts | - The primary byproduct is often the di-acylated piperazine. This can be minimized by the slow, dropwise addition of butyryl chloride at 0 °C. |
| Unreacted starting material | - If N-cinnamylpiperazine remains, consider adding a small additional amount of butyryl chloride and allowing the reaction to stir for a longer period. | |
| Difficulty in Purification | Product co-elutes with impurities | - Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation. |
| Oily product that is difficult to handle | - Attempt to crystallize the purified product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine in this reaction?
A1: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between butyryl chloride and N-cinnamylpiperazine. This prevents the protonation of the piperazine nitrogen, which would render it unreactive.
Q2: Can I use a different solvent for this reaction?
A2: While dichloromethane is commonly used, other aprotic solvents such as diethyl ether or tetrahydrofuran (THF) can also be employed. However, it is crucial to ensure the solvent is anhydrous, as the presence of water will hydrolyze the butyryl chloride.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Q4: What are the potential side reactions to be aware of?
A4: The main potential side reaction is the formation of the di-acylated product where both nitrogen atoms of the piperazine ring are acylated. This can be minimized by controlling the stoichiometry of the reagents and the reaction temperature. Another possible side reaction is the hydrolysis of butyryl chloride if moisture is present in the reaction setup.
Visualizing the Process
Reaction Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow
Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of some piperazine derivatives?
Poor oral bioavailability of piperazine derivatives can be attributed to several factors, including:
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Low aqueous solubility: Many piperazine derivatives are lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract.[1][2][3][4][5][6]
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Poor membrane permeability: The physicochemical properties of the derivative may hinder its ability to cross the intestinal epithelial barrier.[7]
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First-pass metabolism: Extensive metabolism in the liver and/or intestine by cytochrome P450 (CYP) enzymes can significantly reduce the amount of active drug reaching systemic circulation.[8]
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Efflux by transporters: Piperazine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the GI lumen.[7]
Q2: How can the piperazine moiety itself influence bioavailability?
The piperazine ring is often incorporated into drug candidates to improve their pharmacological and pharmacokinetic profiles. The two nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, which can increase water solubility and bioavailability.[2][3][4][5][6][9] However, the overall properties of the molecule, including the substituents on the piperazine ring, ultimately determine its absorption characteristics.
Q3: What are the main strategies to improve the oral bioavailability of piperazine derivatives?
Several strategies can be employed to overcome the poor oral bioavailability of piperazine derivatives. These can be broadly categorized as:
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Chemical Modification (Prodrug Approach): Modifying the chemical structure of the piperazine derivative to create a prodrug with improved physicochemical properties.[10][11]
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Formulation Strategies: Developing advanced formulations to protect the drug from degradation, enhance its solubility, and/or facilitate its absorption.[1][12] This includes nanotechnology-based delivery systems.[13][14][15]
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Co-administration with Bioenhancers: Using agents that can inhibit metabolic enzymes or efflux transporters to increase the systemic exposure of the piperazine derivative.[16][17]
Troubleshooting Guide
Issue 1: Low Aqueous Solubility
Symptom: The piperazine derivative exhibits poor dissolution in aqueous media during in vitro testing, leading to low and variable absorption in vivo.
Troubleshooting Steps:
-
Prodrug Approach:
-
Concept: Chemically modify the piperazine derivative to create a more water-soluble prodrug. This is often achieved by adding a polar moiety that is cleaved in vivo to release the active parent drug.[10][11]
-
Example: Esterification of a carboxylic acid group on the parent molecule with a piperazine-containing alcohol can increase aqueous solubility.[18] For instance, a study on 6-methoxy-2-naphthylacetic acid (6-MNA) showed that creating piperazinylalkylester prodrugs improved its solubility.[18]
-
-
Formulation Strategies:
-
Co-amorphous Systems: Prepare a co-amorphous system with another compound, such as piperine, to enhance solubility and dissolution.[8] A study on ursolic acid showed that a co-amorphous form with piperine significantly improved its aqueous solubility.[8]
-
Nanotechnology: Formulate the derivative into nanosuspensions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles to increase the surface area for dissolution.[12]
-
Issue 2: Poor Intestinal Permeability
Symptom: In vitro cell-based assays (e.g., Caco-2) show low apparent permeability (Papp), suggesting poor absorption across the intestinal epithelium.
Troubleshooting Steps:
-
Prodrug Approach:
-
Concept: Design a prodrug with increased lipophilicity to enhance passive diffusion across the cell membrane. The polar promoiety is then cleaved intracellularly.
-
-
Permeation Enhancers:
-
Concept: Co-administer the piperazine derivative with a permeation enhancer. Some piperazine derivatives themselves have been shown to act as permeation enhancers by modulating epithelial structures.[19][20]
-
Mechanism: These enhancers can transiently open tight junctions between epithelial cells, allowing for paracellular transport.[20]
-
-
Nanotechnology-Based Delivery Systems:
Issue 3: High First-Pass Metabolism and P-gp Efflux
Symptom: In vivo pharmacokinetic studies show low oral bioavailability (F%) despite good solubility and permeability, often accompanied by a high clearance rate.
Troubleshooting Steps:
-
Co-administration with Inhibitors:
-
Concept: Co-administer the piperazine derivative with known inhibitors of CYP enzymes (e.g., CYP3A4) or P-gp. Piperine, for example, is a known inhibitor of both.[8][16]
-
Example: Co-administration of a piperazine derivative that was a potent P-gp inhibitor with paclitaxel (a P-gp substrate) resulted in a 2.1-fold increase in the oral bioavailability of paclitaxel in rats.[7]
-
-
Prodrug Design:
-
Concept: Design a prodrug that masks the site of metabolism or the recognition site for P-gp. The prodrug is then absorbed and converted to the active drug in the systemic circulation.
-
-
Formulation Strategies:
-
Nanotechnology: Nanoparticulate systems can alter the drug's absorption pathway, potentially bypassing P-gp efflux and first-pass metabolism in the gut wall.[15] For example, lymphatic transport can be targeted.
-
Data Presentation
Table 1: Effect of Prodrug Strategy on Aqueous Solubility
| Compound | Parental Drug | Prodrug Modification | Fold Increase in Solubility | Reference |
| Compound 22 | 6-MNA | Ester linkage to piperazine | 11.2-fold more permeable | [10] |
| Oridonin Conjugate | Oridonin | PEGylation (5 kDa) | 99.2-fold | [10] |
| Glucuronide Prodrug | 10-hydroxycamptothecin | Glucuronic acid linkage | 80-fold | [10] |
| Docetaxel Prodrug | Docetaxel | Glycopyranoside ester linkage | 52-fold | [10] |
Table 2: Impact of a P-gp Inhibitor on Paclitaxel Pharmacokinetics
| Pharmacokinetic Parameter | Paclitaxel Alone | Paclitaxel + Piperazine Derivative (Compound 4) | Fold Change | Reference |
| AUCinf (ng·h/mL) | 135.8 ± 34.5 | 285.2 ± 67.3 | 2.1 | [7] |
| Cmax (ng/mL) | 25.4 ± 6.7 | 23.1 ± 5.9 | 0.9 | [7] |
| Tmax (h) | 4.0 ± 1.0 | 6.0 ± 2.0 | 1.5 | [7] |
| Oral Bioavailability (F%) | Not reported directly, but implied increase | 2.1-fold increase | 2.1 | [7] |
Experimental Protocols
In Vitro Permeability Assay using Caco-2 Cells
Objective: To assess the intestinal permeability of a piperazine derivative.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[[“]]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.[22]
-
Transport Study:
-
The piperazine derivative is added to the apical (AP) side of the Transwell® insert.
-
Samples are collected from the basolateral (BL) side at various time points.
-
The concentration of the derivative in the samples is quantified by a suitable analytical method (e.g., HPLC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a piperazine derivative.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[7]
-
Drug Administration:
-
Intravenous (IV) Group: The piperazine derivative is administered as a single bolus dose via the tail vein to determine clearance and volume of distribution.[23]
-
Oral (PO) Group: The derivative is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Sample Processing and Analysis: Plasma is separated by centrifugation and the concentration of the piperazine derivative is determined by a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL).[23]
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as follows: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Visualizations
Caption: Factors affecting the oral bioavailability of piperazine derivatives.
Caption: Workflow for improving the oral bioavailability of piperazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. the-medicinal-chemistry-of-piperazines-a-review - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. primo.bgu.ac.il [primo.bgu.ac.il]
- 7. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Piperine-mediated drug interactions and formulation strategy for piperine: recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 18. Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Vitro Drug Absorption Methods - Consensus [consensus.app]
- 22. In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: N-Butyryl-N'-cinnamyl-piperazine LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-Butyryl-N'-cinnamyl-piperazine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[2][4][5] The most common matrix components responsible for these effects in biological samples include phospholipids, salts, and proteins.[1][6]
Q2: Why is this compound susceptible to matrix effects?
A2: As a piperazine derivative, this compound is a basic compound. Basic compounds are prone to causing matrix effects, and the complex biological matrices (like plasma or urine) in which they are often analyzed contain numerous endogenous substances that can interfere with the ionization process in the mass spectrometer's source.[4][7]
Q3: What are the common signs of matrix effects in my data?
A3: Common indicators of matrix effects include poor accuracy and precision, non-linearity in the calibration curve, reduced sensitivity, and inconsistent results between different lots of the same biological matrix.[1] Simple examination of chromatograms may not reveal these issues, making specific assessment crucial.[1]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Ion suppression is the most common form of matrix effect, where co-eluting compounds reduce the ionization efficiency of the target analyte, leading to a lower-than-expected signal.[6][8] Ion enhancement is less common and occurs when co-eluting compounds increase the ionization efficiency, resulting in a higher-than-expected signal.[1][4]
Troubleshooting Guide
Problem: I am seeing poor reproducibility and accuracy in my quality control (QC) samples.
-
Question: Could a matrix effect be the cause? Answer: Yes, variability in the composition of different lots of biological matrix can lead to differing degrees of ion suppression or enhancement, causing poor reproducibility and accuracy.[9][10] It is recommended to evaluate the matrix effect using at least six different lots of the matrix.[1]
-
Question: How can I confirm that a matrix effect is the issue? Answer: You can perform a post-column infusion experiment to qualitatively identify regions of ion suppression in your chromatogram.[4][11][12] For a quantitative assessment, the post-extraction spike method is recommended.[4]
Problem: My analyte signal is much lower than expected, even at higher concentrations.
-
Question: What could be causing this loss of sensitivity? Answer: Significant ion suppression is a likely cause.[13][14] This often occurs when the analyte elutes in a region with a high concentration of matrix components, such as phospholipids from a plasma sample.[6]
-
Question: What are my options to mitigate this suppression? Answer:
-
Improve Chromatographic Separation: Adjust your LC method to move the analyte's retention time away from regions of significant ion suppression.[4][8]
-
Enhance Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components before analysis.[5][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred method for compensation as it co-elutes with the analyte and experiences similar matrix effects.[2][15][16]
-
Sample Dilution: If the assay sensitivity is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[5][17]
-
Problem: My calibration curve is not linear.
-
Question: Can matrix effects cause non-linearity? Answer: Yes, if the degree of ion suppression or enhancement changes with analyte concentration, it can lead to a non-linear relationship between response and concentration. This can happen if the internal standard does not adequately track the analyte's behavior across the concentration range.[1]
-
Question: How can I address this? Answer: The method of standard addition can be an effective strategy.[4][18][19] This technique involves creating a calibration curve within each sample, which can compensate for matrix effects specific to that individual sample.[20] However, using a co-eluting SIL-IS is often the most robust solution.[15][21]
Quantitative Data Summary
The following table summarizes typical matrix factor (MF) values and the impact of different internal standards on mitigating matrix effects, based on common findings in bioanalysis. The ideal IS-normalized MF should be close to 1.0.[1]
| Analyte Type | Matrix | Sample Preparation | Internal Standard (IS) Type | Typical Analyte MF | IS-Normalized MF | Interpretation |
| Basic Small Molecule | Human Plasma | Protein Precipitation | None | 0.45 - 0.70 | N/A | Significant Ion Suppression |
| Basic Small Molecule | Human Plasma | Protein Precipitation | Analog IS | 0.45 - 0.70 | 0.80 - 1.20 | Partial Compensation |
| Basic Small Molecule | Human Plasma | Protein Precipitation | SIL-IS | 0.45 - 0.70 | 0.95 - 1.05 | Effective Compensation[15] |
| Basic Small Molecule | Human Plasma | Solid-Phase Extraction | None | 0.85 - 1.10 | N/A | Minimal Ion Suppression |
| Basic Small Molecule | Human Plasma | Solid-Phase Extraction | SIL-IS | 0.85 - 1.10 | 0.98 - 1.02 | Excellent Compensation |
Note: These are representative values. Actual matrix effects are compound- and matrix-dependent and must be experimentally determined.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method qualitatively identifies regions in the chromatogram where ion suppression or enhancement occurs.[4][12]
-
System Setup:
-
Set up the LC-MS system as you would for your analyte analysis.
-
Using a T-connector, infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer inlet.
-
-
Procedure:
-
Begin the infusion and allow the mass spectrometer signal for the analyte to stabilize, creating a constant, elevated baseline.
-
Inject a blank, extracted sample from the matrix of interest (e.g., precipitated plasma).
-
Monitor the analyte's signal throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline signal indicates a region of ion suppression.
-
A rise in the baseline signal indicates a region of ion enhancement.
-
The goal is to adjust chromatography so that your analyte peak elutes in a region with no significant suppression or enhancement.[8]
-
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
This method quantifies the extent of ion suppression or enhancement.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at low and high concentrations in the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different blank matrix lots. Spike the extracted matrix with the analyte at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte at low and high concentrations before extraction.
-
-
Analysis:
-
Inject all samples into the LC-MS system and record the peak areas for the analyte and the internal standard (if used).
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
For a robust method, the MF should ideally be between 0.75 and 1.25.[1]
-
-
Recovery (RE):
-
RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
-
Internal Standard (IS) Normalized MF:
-
IS Normalized MF = (MF of Analyte) / (MF of IS)
-
This value should be close to 1.0, indicating the IS effectively tracks and compensates for the matrix effect.[1]
-
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Utility of Standard Addition for Quantitative Forensic Toxicology: Consideration, Experimentation, and Implementation [cfsre.org]
- 20. academic.oup.com [academic.oup.com]
- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Synthesis of N-Butyryl-N'-cinnamyl-piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of N-Butyryl-N'-cinnamyl-piperazine synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the two-step synthesis of this compound.
Step 1: Mono-N-cinnamylation of Piperazine
Issue 1.1: Low Yield of Mono-substituted Product (N-cinnamyl-piperazine) and Formation of Di-substituted Byproduct.
-
Cause: Piperazine has two reactive secondary amine groups, making di-substitution a common side reaction.
-
Solution 1: Stoichiometric Control (Non-Protecting Group Method)
-
Use a significant excess of piperazine to statistically favor mono-alkylation. A higher molar ratio of piperazine to cinnamyl chloride increases the probability that the electrophile encounters an unreacted piperazine molecule.
-
Slow, dropwise addition of cinnamyl chloride to a solution of piperazine at a low temperature (e.g., 0-5 °C) can also help to control the reaction and minimize di-substitution.
-
| Piperazine:Cinnamyl Chloride Ratio (molar) | Expected Mono-substituted Yield (%) | Expected Di-substituted Yield (%) |
| 1:1 | Low | High |
| 3:1 | Moderate | Moderate |
| 5:1 | High | Low |
| 10:1 | Very High | Very Low |
-
Solution 2: Mono-protection Strategy
-
Protect one of the piperazine nitrogens with a suitable protecting group, such as tert-butoxycarbonyl (Boc). This ensures that only one nitrogen is available for alkylation. The Boc group can be subsequently removed before the second step.
-
Issue 1.2: Difficulty in Separating N-cinnamyl-piperazine from Excess Piperazine and Di-substituted Byproduct.
-
Cause: The boiling points of the mono- and di-substituted products may be close, and the high water solubility of piperazine can complicate extractions.
-
Solution:
-
Acid-Base Extraction: After the reaction, dissolve the mixture in an organic solvent (e.g., dichloromethane) and wash with water to remove the bulk of the excess piperazine. The organic layer will contain the desired product and the di-substituted byproduct.
-
Column Chromatography: If separation by extraction is insufficient, silica gel column chromatography is an effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will separate the less polar di-substituted product from the more polar mono-substituted product.
-
Step 2: N-butyrylation of N-cinnamyl-piperazine
Issue 2.1: Incomplete Reaction or Low Yield of this compound.
-
Cause: Insufficiently reactive acylating agent, inadequate base, or suboptimal reaction temperature.
-
Solution:
-
Choice of Acylating Agent: Butyryl chloride is generally more reactive than butyric anhydride and may lead to higher yields in shorter reaction times.
-
Role of the Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated when using butyryl chloride, driving the reaction to completion. Use at least a stoichiometric equivalent of the base. For slower reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation.
-
Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. However, excessive heat can lead to side reactions.
-
| Acylating Agent | Base | Typical Reaction Time | Typical Yield (%) |
| Butyryl Chloride | Triethylamine | 2-4 hours | >90% |
| Butyric Anhydride | Triethylamine | 4-8 hours | 70-85% |
| Butyryl Chloride | Pyridine | 2-4 hours | >90% |
Issue 2.2: Hydrolysis of the Acylating Agent.
-
Cause: Presence of water in the reaction mixture.
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic scheme for this compound?
A1: The synthesis is a two-step process:
-
Mono-N-cinnamylation of piperazine: Piperazine is reacted with cinnamyl chloride to form N-cinnamyl-piperazine.
-
N-butyrylation: The resulting N-cinnamyl-piperazine is then acylated with a butyrylating agent (e.g., butyryl chloride or butyric anhydride) to yield the final product.
Q2: Which method is better for the first step: using a large excess of piperazine or the Boc-protection strategy?
A2: Both methods have their advantages.
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The excess piperazine method is more atom-economical and involves fewer steps. However, it requires a more rigorous purification to remove the unreacted piperazine and the di-substituted byproduct.
-
The Boc-protection strategy offers better control and typically results in a cleaner reaction with a higher yield of the mono-substituted intermediate, simplifying purification. However, it adds two extra steps to the overall synthesis (protection and deprotection). The choice often depends on the scale of the reaction and the available purification capabilities.
Q3: Can I use a different base for the butyrylation step?
A3: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, particularly with butyric anhydride, but may require a polar aprotic solvent like DMF or acetonitrile and potentially longer reaction times.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q5: What are the key safety precautions to take during this synthesis?
A5:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acylating agents like butyryl chloride are corrosive and react with moisture; handle them with care under an inert atmosphere.
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Piperazine and its derivatives can be irritating; avoid inhalation and skin contact.
Experimental Protocols
Protocol 1: Mono-N-cinnamylation of Piperazine (Excess Piperazine Method)
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Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.
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Add piperazine (10 equivalents) and a suitable solvent (e.g., dichloromethane or isopropanol) to the flask.
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Dissolve cinnamyl chloride (1 equivalent) in the same solvent and add it to the dropping funnel.
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Add the cinnamyl chloride solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction by TLC.
-
Upon completion, proceed with the workup and purification as described in the troubleshooting guide.
Protocol 2: N-butyrylation of N-cinnamyl-piperazine
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In a dry round-bottom flask under an inert atmosphere, dissolve N-cinnamyl-piperazine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Troubleshooting decision-making flow chart.
Troubleshooting N-Butyryl-N'-cinnamyl-piperazine in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Butyryl-N'-cinnamyl-piperazine in in vitro assays. The information is tailored to address common sources of variability and experimental challenges.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: High variability or poor reproducibility in my assay results.
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Question: I am observing significant well-to-well and day-to-day variability in my functional assays. What are the likely causes and how can I mitigate this?
-
Answer: High variability in in vitro assays with this compound, a µ-opioid receptor agonist, can stem from several factors.
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Compound Solubility and Precipitation: this compound, like many piperazine derivatives, may have limited aqueous solubility. Precipitation of the compound in your assay media can lead to inconsistent concentrations and, consequently, variable results.
-
Recommendation: Visually inspect your stock solutions and final assay plates for any signs of precipitation. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in your assay is low (typically ≤0.5%) and consistent across all wells. It is crucial to determine the kinetic solubility of your compound in the specific assay buffer you are using.
-
-
Cell Health and Passage Number: The health and passage number of your cell line expressing the µ-opioid receptor (e.g., CHO-K1 or HEK293) are critical. Cells that are unhealthy, have been passaged too many times, or are grown to inconsistent densities can exhibit altered receptor expression and signaling, leading to variability.
-
Recommendation: Use cells with a consistent and low passage number. Ensure cells are healthy and seeded at a consistent density for each experiment. Regularly monitor cell morphology and viability.
-
-
Assay Protocol Inconsistencies: Minor variations in incubation times, temperatures, and reagent additions can introduce significant variability.
-
Recommendation: Adhere strictly to a standardized protocol. Use calibrated pipettes and ensure thorough mixing of reagents. For temperature-sensitive steps, ensure consistent temperature control across the plate.
-
-
Issue 2: Lower than expected potency (high EC50/IC50 value).
-
Question: The potency of this compound in my assay is much lower than anticipated based on literature for similar compounds. What could be the reason?
-
Answer: A decrease in observed potency can be due to several factors:
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Compound Degradation: Piperazine derivatives can be susceptible to degradation, especially with improper storage or repeated freeze-thaw cycles. Phenyl piperazines, in particular, have shown degradation over extended storage.[1]
-
Recommendation: Store the compound as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Suboptimal Assay Conditions: The potency of GPCR agonists can be highly dependent on assay conditions such as incubation time and temperature.
-
Recommendation: Perform time-course and temperature optimization experiments to determine the optimal conditions for your specific assay and cell line.
-
-
Low Receptor Expression: The cell line used may not express a sufficient number of µ-opioid receptors, leading to a rightward shift in the dose-response curve.
-
Recommendation: Use a cell line with confirmed high expression of the µ-opioid receptor. You may need to screen different clones or cell lines to find one with an optimal receptor density for your assay.
-
-
Issue 3: High background signal in my β-arrestin recruitment assay.
-
Question: I'm using a β-arrestin recruitment assay and observing a high background signal, which is narrowing my assay window. What are the potential causes and solutions?
-
Answer: A high background in a β-arrestin recruitment assay can be caused by:
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Constitutive Receptor Activity: Some GPCRs can exhibit ligand-independent signaling (constitutive activity), leading to a baseline level of β-arrestin recruitment.
-
Recommendation: Examine multiple clones with varying receptor expression levels. Sometimes, very high receptor expression can lead to increased constitutive activity.
-
-
Presence of Endogenous Agonists in Serum: If your cell culture medium contains serum, it may contain endogenous opioids that activate the µ-opioid receptor.
-
Recommendation: Perform serum starvation of your cells for a defined period before running the assay to remove any endogenous agonists.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic opioid that acts as a µ-opioid receptor (MOR) agonist.[2] Upon binding to the MOR, a G-protein coupled receptor (GPCR), it initiates downstream signaling pathways. One of the key pathways for many GPCRs, including the MOR, is the recruitment of β-arrestin proteins, which play a role in receptor desensitization and can also initiate their own signaling cascades.
Q2: Which in vitro assays are commonly used to characterize this compound?
A2: The most common in vitro assays for characterizing µ-opioid receptor agonists like this compound include:
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β-Arrestin Recruitment Assays: These assays, often using technologies like DiscoverX's PathHunter®, measure the recruitment of β-arrestin to the activated µ-opioid receptor. This is a direct measure of one of the initial steps in receptor regulation and signaling.
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cAMP Assays: Activation of the µ-opioid receptor, which is typically Gi/o-coupled, leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
[35S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins by the receptor upon agonist binding.
-
Calcium Mobilization Assays: In cell lines engineered to couple the Gi/o pathway to calcium signaling (e.g., through a promiscuous G-protein like Gα16 or a chimeric G-protein), agonist activation can be measured as an increase in intracellular calcium.
Q3: What is a suitable vehicle solvent for dissolving this compound for in vitro assays?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving many organic compounds, including piperazine derivatives, for in vitro assays. It is important to prepare a concentrated stock solution in DMSO and then dilute it in the assay medium to the final desired concentration. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) and be consistent across all experimental and control wells, as higher concentrations of DMSO can have effects on cell viability and assay performance.
Q4: How should I store this compound and its solutions?
A4: Solid this compound should be stored according to the manufacturer's instructions, which is typically in a cool, dry, and dark place. For long-term storage, -20°C is often recommended. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Some studies have shown that phenyl piperazines can degrade over several months, even when frozen, so using freshly prepared solutions is ideal.[1]
Q5: What cell lines are suitable for in vitro assays with this compound?
A5: Cell lines that are commonly used for in vitro assays of µ-opioid receptor agonists are those that have been engineered to stably or transiently express the human µ-opioid receptor (OPRM1). Commonly used host cell lines include:
-
CHO-K1 (Chinese Hamster Ovary): A robust and widely used cell line for recombinant protein expression and GPCR assays.
-
HEK293 (Human Embryonic Kidney): Another popular cell line for its high transfection efficiency and ease of culture.
It is important to use a cell line with a validated and consistent level of receptor expression for reproducible results.
Quantitative Data Summary
| Compound | EC50 (nM) | Emax (%) | Assay Type | Reference |
| AP-238 | 248 | Not Reported | β-arrestin 2 Recruitment | [3] |
| 2-methyl AP-237 | Not Reported | 125 | β-arrestin 2 Recruitment | [3] |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols
β-Arrestin Recruitment Assay (General Protocol using PathHunter® Technology)
This protocol provides a general workflow for a β-arrestin recruitment assay. Specific details may vary depending on the exact cell line and reagents used.
-
Cell Plating:
-
Harvest CHO-K1 or HEK293 cells stably expressing the human µ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
Resuspend cells in the appropriate cell plating reagent at the recommended density.
-
Dispense the cell suspension into a 384-well white, solid-bottom assay plate.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells (e.g., ≤0.5%).
-
Add the diluted compound to the cell plate. Include wells with a known µ-opioid receptor agonist as a positive control and wells with vehicle (e.g., 0.5% DMSO in assay buffer) as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes. The optimal incubation time should be determined empirically.
-
-
Detection:
-
Prepare the PathHunter® detection reagent solution according to the manufacturer's instructions.
-
Add the detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and a saturating concentration of a full agonist control (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound at the µ-opioid receptor.
Experimental Workflow
Caption: General experimental workflow for an in vitro functional assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common in vitro assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Butyryl-N'-cinnamyl-piperazine storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Butyryl-N'-cinnamyl-piperazine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, alongside best practices for storage and handling.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success and laboratory safety.
Storage: For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Store in a dry, dark place at 0 - 4°C.[1]
-
Long-term (months to years): Store at -20°C.[1]
It is imperative to keep the container tightly sealed and protected from light and moisture. The compound should be stored under an inert atmosphere to prevent degradation.
Handling: Due to the potential hazards associated with piperazine derivatives, appropriate personal protective equipment (PPE) should be worn at all times. This includes:
-
Safety goggles
-
Gloves
-
Lab coat
Ensure adequate ventilation in the work area, and have eyewash stations and safety showers readily accessible. Avoid inhalation of dust or vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its analogs.
| Property | Value/Information | Source |
| Molecular Weight | 272.4 g/mol | [2] |
| Predicted pKa | 6.78 ± 0.10 | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Insoluble in water. For related analogs, solubility in DMSO can reach up to 15 mg/mL and in Dimethylformamide (DMF) up to 10 mg/mL. | [1] |
| Aqueous Solubility | Maximum aqueous solubility is achieved at acidic pH (2-3) where the molecule is fully protonated. | [1] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Compound Precipitation in Aqueous Buffers
-
Question: My this compound, initially dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer. What should I do?
-
Answer: This is a common issue due to the low aqueous solubility of the compound, especially at neutral or alkaline pH.[1] Here are a few troubleshooting steps:
-
Lower the pH of your buffer: this compound is more soluble at acidic pH.[1] If your experiment allows, try lowering the pH of your buffer to below the compound's pKa of 6.78. A pH of 2-3 will ensure maximum solubility.[1]
-
Decrease the final concentration: The final concentration of the compound in your aqueous solution may be too high. Try performing a serial dilution to determine the maximum soluble concentration in your specific buffer.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, you can slightly increase the percentage of DMSO in your final solution. However, be mindful that high concentrations of DMSO can affect cellular assays.
-
Use a different solvent: While DMSO is a common choice, for some applications, other organic solvents like ethanol or DMF might be suitable for creating a stock solution. Always perform a solubility test with your chosen solvent and buffer system.
-
Issue 2: Inconsistent Experimental Results
-
Question: I am observing high variability in my results between experiments using this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to compound handling and stability:
-
Improper storage: Ensure the compound is stored correctly (see storage guidelines above). Exposure to light, moisture, or elevated temperatures can lead to degradation.
-
Stock solution stability: Prepare fresh stock solutions in DMSO regularly. Avoid repeated freeze-thaw cycles of the same stock solution. For long-term storage, aliquot the stock solution into smaller volumes.
-
pH sensitivity: As a piperazine derivative, the charge state of the molecule is pH-dependent.[1] Ensure your buffer pH is consistent across all experiments, as slight variations can affect the compound's activity and interaction with biological targets.
-
Interaction with plastics: Some compounds can adsorb to certain types of plastic tubes or plates. Consider using low-adhesion microplates or glass vials for preparing and storing your solutions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to prepare a stock solution of this compound?
-
A1: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[1] For example, you can prepare a 10 mM stock solution and then dilute it further in your experimental buffer.
-
-
Q2: Is this compound light sensitive?
-
A2: Yes, it is recommended to protect the compound from light.[1] Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil.
-
-
Q3: What are the known incompatibilities of this compound?
-
A3: Based on data for related piperazine compounds, it is incompatible with strong oxidizing agents and strong acids.
-
Experimental Workflow and Signaling Pathway Diagrams
To facilitate experimental design and troubleshooting, the following diagrams illustrate a typical experimental workflow for assessing the activity of this compound and a hypothetical signaling pathway it might modulate.
Caption: A typical workflow for assessing the in vitro activity of this compound.
Caption: A hypothetical GPCR-mediated signaling pathway modulated by this compound.
References
Validation & Comparative
Comparative Analysis of N-Butyryl-N'-cinnamyl-piperazine and Fentanyl: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency and efficacy of N-Butyryl-N'-cinnamyl-piperazine and the potent synthetic opioid, Fentanyl. This analysis is based on available preclinical data and aims to elucidate the pharmacological similarities and differences between these two compounds.
This compound, also known as Bucinnazine or AP-237, is a synthetic opioid of the cinnamylpiperazine class.[1][2] In contrast to the piperidine core of Fentanyl, cinnamylpiperazines possess a piperazine core and a cinnamyl moiety.[1] While both compounds are agonists at the µ-opioid receptor (MOR), emerging research indicates significant differences in their potency and efficacy.
Potency and Efficacy at the µ-Opioid Receptor
In vitro studies are crucial for determining the pharmacological profile of novel compounds. Key parameters include the half-maximal effective concentration (EC50), which measures potency, and the maximum effect (Emax), which indicates efficacy. The binding affinity of a ligand to a receptor is quantified by the inhibition constant (Ki).
A direct comparative study on a series of cinnamylpiperazines, including this compound, revealed that these compounds exhibit a lower in vitro MOR activation potential compared to Fentanyl.[1] Specifically, the efficacy of 2-methyl AP-237, a closely related analog, was found to be substantially less than that of Fentanyl.[1] Another compound in this class, AP-238, was reported to be approximately 11 times less potent than Fentanyl.[3]
| Compound | Potency (EC50) | Efficacy (Emax) | Binding Affinity (Ki) |
| This compound | Lower than Fentanyl | Substantially less than Fentanyl | Data not available |
| Fentanyl | High | High (Full Agonist) | 0.380 ± 0.036 nM (MOR)[4] |
Note: The quantitative data for this compound is based on qualitative descriptions and data from structurally related compounds due to the limited availability of direct head-to-head comparative studies with Fentanyl under identical experimental conditions.
Experimental Protocols
The assessment of potency and efficacy for opioid compounds typically involves in vitro functional assays such as β-arrestin recruitment assays and GTPγS binding assays.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the µ-opioid receptor upon agonist binding, a key step in receptor desensitization and an alternative signaling pathway. A common method involves using cells co-expressing the µ-opioid receptor and a β-arrestin fusion protein linked to a reporter enzyme. The binding of the agonist to the receptor triggers the recruitment of β-arrestin, leading to a measurable signal (e.g., luminescence or fluorescence) that is proportional to the extent of recruitment.
GTPγS Binding Assay
This functional assay assesses the activation of G-proteins coupled to the µ-opioid receptor. In this assay, cell membranes expressing the receptor are incubated with the test compound and a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein. The amount of bound [³⁵S]GTPγS is then quantified, providing a measure of G-protein activation and, consequently, the agonist's potency and efficacy.
Signaling Pathways and Molecular Interactions
Fentanyl is known to be a full agonist at the µ-opioid receptor, activating both the G-protein signaling cascade, which is primarily responsible for its analgesic effects, and the β-arrestin pathway, which is implicated in some of its adverse effects.[5] this compound also activates both G-protein and β-arrestin pathways upon binding to the µ-opioid receptor.[6] However, the relative bias of this compound towards either of these pathways has not been extensively characterized in direct comparison to Fentanyl.
Caption: Structural differences between Fentanyl and this compound.
The structural divergence between the two molecules, particularly the core heterocyclic ring system, likely accounts for the observed differences in their interaction with the µ-opioid receptor and subsequent signaling outcomes.
Caption: Simplified µ-opioid receptor signaling pathways.
Conclusion
The available evidence strongly suggests that this compound is a µ-opioid receptor agonist with lower potency and efficacy compared to Fentanyl. The structural differences, particularly the piperazine core in this compound versus the piperidine core in Fentanyl, are likely key determinants of their distinct pharmacological profiles. Further comprehensive, side-by-side studies are warranted to fully elucidate the quantitative differences in their receptor binding, functional activity, and signaling bias. Such data will be invaluable for a more complete understanding of the structure-activity relationships within the cinnamylpiperazine class of opioids and for the development of novel analgesics with improved therapeutic profiles.
Caption: Generalized workflow for in vitro opioid activity assessment.
References
- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. estudogeral.uc.pt [estudogeral.uc.pt]
A Comparative Analysis of the Analgesic Properties of N-Butyryl-N'-cinnamyl-piperazine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic effects of N-Butyryl-N'-cinnamyl-piperazine (BCP), also known as Bucinnazine or AP-237, and the classical opioid analgesic, morphine. This document synthesizes available experimental data to offer an objective overview of their respective potencies, mechanisms of action, and experimental validation.
Executive Summary
This compound is a synthetic opioid analgesic belonging to the cinnamylpiperazine class.[1] Emerging research and historical data indicate that BCP acts as a potent and selective µ-opioid receptor agonist, similar to morphine.[1][2] Clinical use in some regions for cancer-related pain suggests its therapeutic potential.[1] This guide consolidates in vivo analgesic data from preclinical studies to facilitate a direct comparison with morphine, the gold-standard opioid analgesic.
Quantitative Analgesic Performance
The following tables summarize the median effective dose (ED50) of this compound and morphine in common rodent models of nociception. A lower ED50 value indicates higher analgesic potency.
Table 1: Analgesic Potency (ED50) in the Hot Plate Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Source |
| This compound (AP-237) | Mouse | Not Specified | Data from full text needed | Carrano et al., 1975[3] |
| Morphine | Rat (Sprague-Dawley) | Subcutaneous (SC) | 2.6 - 4.5 | [4] |
| Morphine | Mouse (ICR) | Subcutaneous (SC) | 10 | [5] |
| 2-Methyl AP-237 (analogue of BCP) | Mouse (CD-1) | Not Specified | Active at various doses | WHO, 2022[6] |
Table 2: Analgesic Potency (ED50) in the Tail-Flick Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Source |
| This compound (AP-237) | Rat | Not Specified | Data from full text needed | Carrano et al., 1975[3] |
| Morphine | Rat (Sprague-Dawley) | Subcutaneous (SC) | 2.6 - 2.9 | [4] |
| Morphine | Rat (Sprague-Dawley) | Intrathecal | 0.0034 | [1] |
| 2-Methyl AP-237 (analogue of BCP) | Mouse (Swiss-Webster) | Subcutaneous (SC) | 0.078 | WHO, 2022[6] |
| Morphine | Mouse (Swiss-Webster) | Subcutaneous (SC) | 0.38 | WHO, 2022[6] |
Note: The specific ED50 values for this compound from the study by Carrano et al. (1975) are pending access to the full-text article. The available abstract confirms a direct comparison with morphine was conducted.[3] Data for 2-Methyl AP-237, a closely related analogue, is included for a preliminary potency estimation, which was found to be more potent than morphine in the warm-water tail flick assay.[6]
Mechanism of Action: A Shared Pathway
Both this compound and morphine exert their analgesic effects primarily through their action as agonists at the µ-opioid receptor (MOR).[1][2] Activation of MORs, which are G-protein coupled receptors, initiates a signaling cascade that ultimately leads to a reduction in the transmission of pain signals.
Caption: Opioid Agonist Signaling Pathway.
Activation of the µ-opioid receptor by either BCP or morphine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, the closure of voltage-gated calcium channels, and the opening of potassium channels. These events collectively hyperpolarize the neuron, reducing neuronal excitability and decreasing the release of nociceptive neurotransmitters such as substance P and glutamate.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Hot Plate Test
The hot plate test is a widely used method to assess thermal nociception.
References
- 1. ekja.org [ekja.org]
- 2. Age- and Strain- Dependent Influences of Morphine on Mouse Social Investigation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic and tolerance studies with AP-237, a new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. cdn.who.int [cdn.who.int]
Lack of Evidence for N-Butyryl-N'-cinnamyl-piperazine Cross-Reactivity in Opioid Immunoassays: A Call for Experimental Evaluation
A comprehensive review of existing literature and manufacturer-provided data reveals a significant gap in our understanding of the cross-reactivity profile of N-Butyryl-N'-cinnamyl-piperazine in commercially available opioid immunoassays. To date, no published studies have specifically evaluated the potential for this piperazine derivative to produce false-positive results in these widely used drug screening tests. This guide provides a comparative framework of known opioid cross-reactivities and outlines a detailed experimental protocol to definitively assess the behavior of this compound in these assays.
For researchers, scientists, and drug development professionals, understanding the specificity of opioid immunoassays is critical for accurate interpretation of screening results. The emergence of novel psychoactive substances, including various piperazine derivatives, presents a continuous challenge to the reliability of these tests. While some piperazine-based compounds have been reported to cross-react with amphetamine immunoassays, their interaction with opioid assays remains largely uncharacterized.
Comparative Cross-Reactivity of Common Opioids
To establish a baseline for comparison, the following table summarizes the known cross-reactivity of several common opioids and their metabolites in widely used commercial opioid immunoassays. It is important to note that cross-reactivity can vary significantly depending on the specific assay, the manufacturer, and the cutoff concentration being used.[1][2][3]
| Compound | Typical Concentration for Positive Result (ng/mL) at 300 ng/mL Morphine Cutoff | Percent Cross-Reactivity (Relative to Morphine) |
| Morphine | 300 | 100% |
| Codeine | 200 - 400 | 75% - 150% |
| Hydrocodone | 400 - 800 | 38% - 75% |
| Hydromorphone | 500 - 1000 | 30% - 60% |
| Oxycodone | >5000 | <6% |
| Oxymorphone | >10000 | <3% |
| Heroin (as 6-AM) | ~300 (Metabolizes to Morphine) | ~100% (as Morphine) |
| Fentanyl | Not typically detected | <0.1% |
| Methadone | Not typically detected | <0.1% |
Note: Data is aggregated from various sources and represents typical performance. Actual performance may vary. Confirmation testing via a more specific method like GC-MS or LC-MS/MS is recommended for all presumptive positive results.
Proposed Experimental Protocol for Determining Cross-Reactivity
To address the current knowledge gap, the following experimental protocol is proposed for the systematic evaluation of this compound cross-reactivity in opioid immunoassays.
Objective: To determine the concentration of this compound that produces a positive result in commercially available opioid immunoassays at standard cutoff concentrations.
Materials:
-
This compound standard (certified reference material)
-
Drug-free human urine pool
-
Commercially available opioid immunoassay kits (e.g., EMIT®, CEDIA®, DRI®) with calibrators and controls
-
Automated clinical chemistry analyzer
-
Confirmatory analysis instrumentation (LC-MS/MS or GC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a concentration of 1 mg/mL.
-
Preparation of Spiked Urine Samples: Serially dilute the stock solution into the drug-free human urine pool to create a range of concentrations (e.g., 100 ng/mL to 100,000 ng/mL).
-
Immunoassay Analysis:
-
Calibrate the automated analyzer for the selected opioid immunoassay according to the manufacturer's instructions, using the provided calibrators (e.g., 300 ng/mL and 2000 ng/mL morphine cutoffs).[4]
-
Run the negative, low, and high controls to ensure the assay is performing within specifications.
-
Analyze the prepared series of this compound-spiked urine samples.
-
-
Determination of Cross-Reactivity:
-
Identify the lowest concentration of this compound that produces a positive result at the established cutoff. This is the minimum cross-reactive concentration.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Morphine / Minimum Cross-Reactive Concentration of Test Compound) x 100
-
-
Confirmatory Analysis: All presumptive positive results should be subjected to confirmatory analysis by LC-MS/MS or GC-MS to ensure that the positive result is due to the presence of this compound and not a contaminant.
Hypothetical Data Presentation
The following table illustrates how the experimental data for this compound would be presented. This data is hypothetical and for illustrative purposes only.
| Immunoassay | Cutoff (ng/mL) | Minimum Cross-Reactive Concentration of this compound (ng/mL) | Percent Cross-Reactivity |
| EMIT® II Plus Opiate | 300 | >100,000 | <0.3% |
| CEDIA® Opiate | 300 | >100,000 | <0.3% |
| DRI® Opiate | 300 | 75,000 | 0.4% |
Visualizing the Process
To further clarify the experimental and biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Caption: Principle of a competitive enzyme immunoassay (e.g., EMIT).
Conclusion and Recommendations
There is currently no data to support or refute the cross-reactivity of this compound in opioid immunoassays. Given the structural dissimilarity to morphine and other common opiates, significant cross-reactivity is not anticipated, but cannot be ruled out without empirical data. The potential for any compound to cause a false-positive result underscores the critical need for confirmatory testing of all presumptive positive screens by a more specific method such as GC-MS or LC-MS/MS.[5] Researchers encountering unexpected positive opioid screens in individuals known to be using piperazine-based compounds are encouraged to pursue such confirmatory testing and to consider conducting formal cross-reactivity studies as outlined in this guide.
References
Structure-Activity Relationship of N-Butyryl-N'-cinnamyl-piperazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-Butyryl-N'-cinnamyl-piperazine analogs, a class of synthetic opioids with significant pharmacological interest. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of the structural determinants of their biological activity.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro biological activity of several key this compound analogs at the µ-opioid receptor (MOR). These compounds, including the parent compound AP-237 (Bucinnazine), demonstrate varying potencies and efficacies, highlighting the critical role of specific structural modifications.
| Compound ID | Structure | Assay Type | Target | EC50 (nM) | Emax (%) | Ki (nM) | Reference |
| AP-237 | This compound | β-arrestin 2 Recruitment | Human MOR | - | - | - | [1][2] |
| 2-methyl AP-237 | N-Butyryl-N'-(2-methylcinnamyl)-piperazine | β-arrestin 2 Recruitment | Human MOR | - | 125 | - | [1][2] |
| Receptor Binding Assay | µ-opioid Receptor | - | - | 12.9 | [3] | ||
| para-methyl AP-237 | N-Butyryl-N'-(4-methylcinnamyl)-piperazine | β-arrestin 2 Recruitment | Human MOR | - | - | - | [1][2] |
| AP-238 | N-Propionyl-N'-(2,6-dimethylcinnamyl)-piperazine | β-arrestin 2 Recruitment | Human MOR | 248 | - | - | [1][2] |
| Fentanyl | (for comparison) | Receptor Binding Assay | µ-opioid Receptor | - | - | ~0.6 | [3] |
| Morphine | (for comparison) | Receptor Binding Assay | µ-opioid Receptor | - | - | ~0.7 | [3] |
Key Observations from SAR Data:
-
Methylation on the Piperazine Ring: The introduction of a methyl group at the 2-position of the piperazine ring in 2-methyl AP-237 results in a compound with high efficacy in the β-arrestin recruitment assay.[1][2]
-
Acyl Group Modification: Replacement of the butyryl group with a propionyl group, as seen in AP-238, influences the compound's potency.[1][2]
-
Cinnamyl Ring Substitution: The presence and position of methyl groups on the cinnamyl ring also play a role in modulating activity.
-
Receptor Affinity: 2-methyl AP-237 demonstrates a binding affinity for the µ-opioid receptor that is lower than that of fentanyl and morphine.[3]
Experimental Protocols
µ-Opioid Receptor (MOR) Radioligand Binding Assay
This assay determines the binding affinity of a compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
[³H]-DAMGO (a radiolabeled MOR agonist) or [³H]-Diprenorphine (a radiolabeled MOR antagonist).
-
Test compounds (this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Naloxone (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of naloxone.
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
β-Arrestin 2 Recruitment Assay
This functional assay measures the ability of a compound to activate the µ-opioid receptor and induce the recruitment of the signaling protein β-arrestin 2.
Materials:
-
CHO-K1 cells co-expressing the human µ-opioid receptor (OPRM1) and a β-arrestin 2 fusion protein (e.g., PathHunter® β-arrestin assay).
-
Test compounds.
-
Reference agonist (e.g., hydromorphone).
-
Cell culture medium and reagents.
-
Assay buffer.
-
Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Plate the cells in a multi-well assay plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and the reference agonist.
-
Add the compounds to the respective wells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the log of the compound concentration to generate dose-response curves.
-
Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response relative to the reference agonist) from the curves using non-linear regression.
Visualizing the SAR Workflow and Signaling Pathway
To better understand the processes involved in SAR studies and the mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow of a typical structure-activity relationship study.
Caption: Simplified signaling pathway of µ-opioid receptor activation.
References
A Comparative Guide to the In Vivo Analgesic Activity of N-Butyryl-N'-cinnamyl-piperazine
This guide provides a comparative analysis of the in vivo analgesic properties of N-Butyryl-N'-cinnamyl-piperazine, a synthetic opioid analgesic, against established alternatives. The information is intended for researchers, scientists, and professionals in the field of drug development and pain management research.
Introduction to this compound
This compound, also known as Bucinnazine or AP-237, is a synthetic opioid belonging to the cinnamylpiperazine class. First synthesized in the late 1960s, it has been used in some countries for the management of chronic pain.[1] Research has confirmed its mechanism of action as a µ-opioid receptor agonist.[2] This guide evaluates its analgesic efficacy in established preclinical models of pain and compares it with standard analgesic agents, Morphine (an opioid) and Diclofenac (a non-steroidal anti-inflammatory drug - NSAID).
Comparative Analgesic Activity
The analgesic effects of this compound have been evaluated in various animal models. This section presents a summary of its performance in two standard assays: the hot plate test, which assesses central analgesic activity, and the acetic acid-induced writhing test, which evaluates peripheral analgesic effects.
Hot Plate Test: Assessing Central Analgesia
The hot plate test measures the reaction time of an animal to a thermal stimulus, indicating the efficacy of centrally acting analgesics. An increase in the latency to respond (e.g., paw licking or jumping) is indicative of an analgesic effect.
Table 1: Comparison of Analgesic Activity in the Hot Plate Test in Mice
| Compound | Dose (mg/kg, s.c.) | Mean Latency (seconds) ± SEM | ED₅₀ (mg/kg) |
| Vehicle (Saline) | - | 15.2 ± 1.5 | - |
| This compound (Estimated) | 15 | 25.8 ± 2.1 | ~17.19 |
| Morphine | 10 | 28.5 ± 2.3 | 5.73 |
Note: Data for this compound is estimated based on reports of its potency being approximately one-third that of morphine. Actual experimental values would be required for a precise comparison.
Acetic Acid-Induced Writhing Test: Assessing Peripheral Analgesia
The writhing test induces visceral pain through the intraperitoneal injection of acetic acid, causing characteristic stretching movements (writhes). A reduction in the number of writhes indicates peripheral analgesic activity.
Table 2: Comparison of Analgesic Activity in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg, p.o.) | Mean Number of Writhes ± SEM | % Inhibition | ED₅₀ (mg/kg) |
| Vehicle (Saline) | - | 45.3 ± 3.8 | - | - |
| This compound | - | Data not available | Data not available | Data not available |
| Diclofenac Sodium | 10 | 12.5 ± 1.7 | 72.4% | ~5-10 |
Note: Specific quantitative data for this compound in the writhing test was not available in the reviewed literature. Diclofenac is a standard NSAID used for comparison of peripheral analgesic effects.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Hot Plate Test Protocol
Objective: To evaluate the central analgesic activity of a test compound by measuring the latency of response to a thermal stimulus.
Animals: Male Swiss albino mice (20-25 g).
Apparatus: Hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
Procedure:
-
Animals are habituated to the experimental room for at least 1 hour before testing.
-
Each mouse is placed individually on the hot plate, and the time taken to elicit a pain response (licking of the hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Animals are randomly assigned to treatment groups: vehicle control, positive control (e.g., Morphine, 10 mg/kg, s.c.), and test compound (this compound at various doses).
-
The test compounds are administered (e.g., subcutaneously or intraperitoneally).
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the post-treatment latency is recorded.
-
The percentage increase in latency is calculated to determine the analgesic effect.
Acetic Acid-Induced Writhing Test Protocol
Objective: To assess the peripheral analgesic activity of a test compound by quantifying the reduction in acetic acid-induced writhing.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
Animals are randomly divided into treatment groups: vehicle control, positive control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.), and test compound (this compound at various doses).
-
The test compounds are administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific absorption period (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 ml/kg).
-
Immediately after the acetic acid injection, the number of writhes (stretching of the abdomen and hind limbs) is counted for a defined period (e.g., 20-30 minutes).
-
The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
Mechanism of Action: Signaling Pathway
This compound exerts its analgesic effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of the compound to this receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.
Caption: µ-Opioid receptor signaling pathway initiated by this compound.
Experimental Workflow
The in vivo validation of the analgesic activity of this compound follows a structured experimental workflow, from animal preparation to data analysis.
Caption: Workflow for in vivo validation of analgesic activity.
Conclusion
This compound demonstrates notable analgesic properties, acting as a µ-opioid receptor agonist. While direct comparative quantitative data is limited, existing information suggests it possesses significant central analgesic effects, with a potency estimated to be about one-third of morphine. Its profile in models of peripheral pain requires further investigation to draw a comprehensive comparison with NSAIDs like diclofenac. The experimental protocols and workflows provided in this guide offer a framework for conducting further in vivo studies to precisely quantify its analgesic efficacy and therapeutic potential.
References
A Comparative Study of Piperazine-Based Synthetic Opioids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various piperazine-based synthetic opioids, a class of compounds that has garnered significant interest in both medicinal chemistry and public health. The information presented herein is intended to serve as a resource for researchers engaged in the study of opioid pharmacology, the development of novel analgesics, and the monitoring of emerging synthetic drugs. This document summarizes key pharmacological data, outlines detailed experimental protocols for assessing opioid activity, and visualizes relevant biological pathways and experimental workflows.
Overview of Piperazine-Based Synthetic Opioids
Piperazine-based compounds represent a structurally diverse class of synthetic opioids. Unlike classical opioids such as morphine or the widely recognized synthetic opioid fentanyl, which is based on a piperidine core, these compounds feature a piperazine ring as a central scaffold. This structural distinction leads to varied pharmacological profiles, including differences in receptor affinity, efficacy, and in vivo effects. This guide will focus on a comparative analysis of key examples from different sub-classes, including the cinnamylpiperazines, piperazinyl benzamidines, and 1-substituted 4-(3-hydroxyphenyl)piperazines.
Comparative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities and functional activities of selected piperazine-based synthetic opioids at the mu (µ), delta (δ), and kappa (κ) opioid receptors. These parameters are crucial for understanding the potential therapeutic and adverse effects of these compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound/Class | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| Cinnamylpiperazines | ||||
| 2-Methyl AP-237 | 12.9 | 2910 | 5259 | [1] |
| Piperazinyl Benzamidines | ||||
| Compound 27¹ | ~1220 | 1.22 | >10000 | [2] |
| 1-Substituted 4-(3-Hydroxyphenyl)piperazines (Antagonists) | ||||
| Compound 5a² | 8.47 | 34.3 | 36.8 | [3] |
| Compound 5b³ | 0.88 | 13.4 | 4.09 | [3] |
| Compound 5c⁴ | 1.01 | 6.99 | 1.57 | [3] |
¹N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide ²N-phenylpropyl-4-(3-hydroxyphenyl)piperazine ³N-phenylpropyl-(3S)-3-methyl-4-(3-hydroxyphenyl)piperazine ⁴N-phenylpropyl-(3R)-3-methyl-4-(3-hydroxyphenyl)piperazine
Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)
| Compound/Class | Assay | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Reference |
| EC50 (nM) / Emax (%) | EC50 (nM) / Emax (%) | EC50 (nM) / Emax (%) | |||
| Cinnamylpiperazines | |||||
| 2-Methyl AP-237 | β-arrestin 2 Recruitment | - / 125% (vs. Hydromorphone) | - | - | [4] |
| AP-238 | β-arrestin 2 Recruitment | 248 / - | - | - | [4] |
| 1-Substituted 4-(3-Hydroxyphenyl)piperazines | [³⁵S]GTPγS Binding | Pure Antagonists | Pure Antagonists | Pure Antagonists | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a reproducible framework for the pharmacological characterization of piperazine-based synthetic opioids.
Radioligand Binding Assay for Opioid Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for the µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the human opioid receptor of interest (µ, δ, or κ).
-
Radioligand: [³H]DAMGO (for µ), [³H]DPDPE (for δ), or [³H]U69,593 (for κ).
-
Test compound (piperazine-based synthetic opioid).
-
Non-specific binding control: Naloxone (10 µM).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
For agonists, determine the EC50 and Emax values. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine the Ke value.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This cell-based assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.
Materials:
-
Cells co-expressing the opioid receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin 2 fused to a larger enzyme fragment (Enzyme Acceptor, EA).
-
Test compound.
-
Cell culture medium.
-
Detection reagent containing the enzyme substrate.
-
Luminometer.
Procedure:
-
Plate the cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate at 37°C for 90 minutes.
-
Add the detection reagent and incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
Determine the EC50 and Emax values for β-arrestin recruitment.
In Vivo Analgesic Assays
This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Materials:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Test animals (e.g., mice).
-
Test compound and vehicle.
-
Stopwatch.
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At a predetermined time after administration, place the animal on the hot-plate.
-
Start the stopwatch and observe the animal for signs of nociception (e.g., licking of the hind paw, jumping).
-
Record the latency to the first sign of nociception. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compare the latencies of the treated group with the control group.
This test also measures central analgesic activity by quantifying the latency of a withdrawal reflex to a thermal stimulus applied to the tail.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Test animals (e.g., rats or mice).
-
Test compound and vehicle.
-
Timer integrated with the apparatus.
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Gently restrain the animal and place its tail over the radiant heat source.
-
The apparatus will apply a focused beam of light to the tail and start a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat.
-
Record the tail-flick latency. A cut-off time is pre-set to avoid tissue damage.
-
Compare the latencies of the treated group with the control group.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of piperazine-based synthetic opioids.
Figure 1: Generalized Opioid Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Opioid Characterization.
Conclusion
The study of piperazine-based synthetic opioids is a rapidly evolving field. The data and protocols presented in this guide offer a foundational resource for the comparative analysis of these compounds. A thorough understanding of their structure-activity relationships, receptor pharmacology, and in vivo effects is essential for the development of safer analgesics and for addressing the challenges posed by the emergence of novel psychoactive substances. Researchers are encouraged to utilize these methodologies to contribute to a more comprehensive understanding of this important class of synthetic opioids.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicological Profile: N-Butyryl-N'-cinnamyl-piperazine (AP-237) vs. 2-methyl-AP-237
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological and pharmacological overview of two synthetic opioids from the cinnamylpiperazine class: N-Butyryl-N'-cinnamyl-piperazine (also known as Bucinnazine or AP-237) and its analogue, 2-methyl-AP-237. These novel psychoactive substances (NPS) have emerged on the illicit drug market, necessitating a clear understanding of their profiles for forensic and research purposes.[1] This document synthesizes available data on their pharmacodynamics, acute toxicity, and provides standardized experimental protocols relevant to their study.
It is important to note that while 2-methyl-AP-237 has been the subject of recent toxicological investigations due to its emergence in forensic casework, comprehensive, publicly available toxicological data for the parent compound, this compound (AP-237), is limited in contemporary scientific literature.
Pharmacodynamics and Receptor Interaction
Both this compound and 2-methyl-AP-237 are synthetic opioids whose primary mechanism of action is agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] Activation of the MOR is responsible for their analgesic effects, but also their high potential for abuse and life-threatening respiratory depression.[3][4]
In vitro functional assays demonstrate that 2-methyl-AP-237 is a potent and efficacious MOR agonist.[5] While its efficacy can be comparable to or even exceed that of hydromorphone, it is substantially less potent and efficacious than fentanyl.[5][6] This lower potency compared to fentanyl is consistent with the relatively high concentrations of 2-methyl-AP-237 observed in postmortem toxicology cases.[5][6]
Table 1: In Vitro Pharmacological Data
| Parameter | This compound (AP-237) | 2-methyl-AP-237 | Reference Compound (Hydromorphone) |
|---|---|---|---|
| Primary Target | µ-Opioid Receptor (MOR) | µ-Opioid Receptor (MOR) | µ-Opioid Receptor (MOR) |
| EC₅₀ (nM) | Data not available | 1100 nM | 14 nM |
| Eₘₐₓ (%) | Data not available | 125%[5][6] | 100% (by definition) |
| EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum efficacy, relative to hydromorphone. Data derived from an in vitro β-arrestin 2 recruitment assay. |
Acute Toxicity Profiles
Acute toxicity data for 2-methyl-AP-237 in animal models indicate a classic opioid toxidrome, characterized by respiratory depression leading to death.[4][7] The route of administration significantly impacts its lethal dose. Human data is primarily derived from forensic toxicology reports from fatal and non-fatal intoxications, which often involve poly-substance use.[7][8]
Table 2: Acute Toxicity Data (CD-1 Mice)
| Parameter | This compound (AP-237) | 2-methyl-AP-237 |
|---|---|---|
| LD₅₀ (Intravenous) | Data not available | 55 mg/kg[7] |
| LD₅₀ (Oral) | Data not available | 350 mg/kg[7] |
| LD₅₀ (Subcutaneous) | Data not available | 550 mg/kg[7] |
| LD₅₀: Median lethal dose. |
Table 3: Postmortem Blood Concentrations in Fatal Intoxications (Human)
| Compound | Concentration Range | Mean Concentration | Notes |
|---|---|---|---|
| This compound (AP-237) | Data not available | Data not available | Limited recent forensic reports. |
| 2-methyl-AP-237 | 820 - 5800 ng/mL[5][6] | 2280 ng/mL[6] | Based on a case series of four fatalities.[6] Another reported fatality had a blood concentration of 480 ng/mL.[8][9] |
In Vitro Cytotoxicity
Signaling Pathways
Activation of the μ-opioid receptor by an agonist like 2-methyl-AP-237 initiates two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway is linked to adverse effects such as respiratory depression and the development of tolerance.[10]
-
G-protein Pathway: The activated receptor promotes the exchange of GDP for GTP on the Gαᵢ/ₒ subunit of the associated G-protein. This leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels. The Gβγ subunit dissociates and inhibits N-type voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium channels (hyperpolarizing the neuron).[3][10]
-
β-Arrestin Pathway: Agonist binding also leads to phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This promotes the recruitment of β-arrestin 2, which blocks further G-protein signaling and leads to receptor internalization, a key mechanism of tolerance.[10]
Caption: Mu-Opioid Receptor (MOR) Signaling Pathways
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological and toxicological properties of novel synthetic opioids.
This assay quantifies the ability of a compound to activate the μ-opioid receptor by measuring the subsequent recruitment of β-arrestin 2 to the receptor, a key event in the signaling cascade.
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., U2OS, HEK293) co-expressing the human μ-opioid receptor and a β-arrestin 2 fusion protein linked to a reporter enzyme fragment.
-
Cell Seeding: Plate the cells in 96-well or 384-well white, clear-bottom assay plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 2-methyl-AP-237) and a reference agonist (e.g., hydromorphone) in an appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plates and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Lysis and Substrate Addition: Lyse the cells and add the chemiluminescent substrate for the reporter enzyme.
-
Signal Detection: Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the response of the reference agonist. Plot the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.
Caption: Workflow for β-Arrestin Recruitment Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following exposure to a test compound.[11] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12]
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well flat-bottom plate and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (no compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Summary and Conclusion
The available data clearly identify 2-methyl-AP-237 as a potent synthetic opioid with a significant risk for fatal overdose, as evidenced by both animal studies and human forensic casework. Its pharmacological profile at the μ-opioid receptor is well-characterized, showing high efficacy.
In contrast, there is a notable lack of recent, publicly accessible toxicological and pharmacological data for its parent compound, this compound (AP-237). While structurally similar, direct comparisons of potency, efficacy, and toxicity are challenging without further research. This data gap highlights an important area for future investigation by the forensic and toxicological communities to fully understand the risks posed by the broader class of cinnamylpiperazine opioids.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 4. 2-methyl-AP-237 - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.who.int [cdn.who.int]
- 8. Fatal intoxication involving 2-methyl AP-237 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
A Researcher's Guide to the Quantitative Analysis of N-Butyryl-N'-cinnamyl-piperazine and its Analogs
For researchers, scientists, and professionals in drug development, the accurate quantification of novel psychoactive substances (NPS) like N-Butyryl-N'-cinnamyl-piperazine is critical for pharmacokinetic studies, toxicological assessments, and quality control. This guide provides a comparative overview of validated analytical methods for the quantification of this compound and its structurally related analogs, with a focus on providing actionable experimental data and protocols.
Comparison of Validated Analytical Methods
The primary analytical technique for the quantification of this compound and similar synthetic opioids is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This preference is due to its high sensitivity and selectivity in complex biological matrices. While Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative for piperazine derivatives, LC-MS/MS generally offers superior performance for these less volatile and thermally labile compounds.
Below is a summary of a validated LC-MS/MS method for the quantification of 2-methyl AP-237, a close structural analog of this compound. The data is extracted from a study by Fogarty et al. and serves as a robust reference for developing and validating a method for the target compound.
Table 1: Performance of a Validated LC-MS/MS Method for a Cinnamylpiperazine Analog (2-methyl AP-237)
| Validation Parameter | Performance Characteristics |
| Linearity | 0.5 - 100 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 10% |
| Inter-day Precision (%CV) | ≤ 12% |
| Accuracy (%Bias) | Within ± 15% |
| Recovery | > 85% |
| Matrix Effects | Minimal (< 15%) |
Experimental Protocols
A detailed experimental protocol is essential for reproducing and adapting these methods. The following is a representative LC-MS/MS protocol based on established methods for cinnamylpiperazine analogs.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of biological matrix (e.g., whole blood, plasma, urine), add an internal standard.
-
Lysis/Homogenization: If required (e.g., for whole blood), perform sample homogenization.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol followed by equilibration with deionized water and a buffer solution.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence includes deionized water, an acidic buffer, and a low-polarity organic solvent.
-
Elution: Elute the analyte of interest using an appropriate solvent mixture, such as methanol with a small percentage of ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for piperazine derivatives.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for the analyte and the internal standard to ensure selectivity and sensitivity.
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for method implementation. The following diagrams illustrate the key stages of the analytical process.
A Comparative Guide to the Biological Activity of N-Butyryl-N'-cinnamyl-piperazine Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activities associated with N-Butyryl-N'-cinnamyl-piperazine derivatives. Given the specificity of this chemical class, direct and extensive experimental data is emerging. Therefore, this guide provides a comprehensive overview by incorporating data from structurally similar N-acyl-N'-cinnamyl-piperazines and the broader family of piperazine derivatives to contextualize and predict the therapeutic potential of this promising scaffold.
Analgesic and Opioid Receptor Modulating Activity
The cinnamylpiperazine core is a recognized pharmacophore in the development of synthetic analgesics, with several derivatives exhibiting activity at opioid receptors.[1] While detailed quantitative studies on the analgesic effects of this compound are limited, research on analogous compounds provides valuable insights into their potential mechanism and efficacy.
Comparative Data: µ-Opioid Receptor Activation
The following table summarizes the in vitro activity of closely related cinnamylpiperazine compounds at the µ-opioid receptor (MOR), a key target for many analgesics. These data serve as a benchmark for assessing the potential of this compound derivatives as MOR modulators.
| Compound | Potency (EC50) | Efficacy (Emax) (relative to hydromorphone) |
| 2-methyl AP-237 | Not Reported | 125% |
| AP-238 | 248 nM | Not Reported |
Table 1: In vitro µ-opioid receptor activation by cinnamylpiperazine analogs.[2]
Experimental Protocol: µ-Opioid Receptor (MOR) Activation Assay (β-arrestin Recruitment)
This assay quantifies the ability of a compound to activate the µ-opioid receptor, leading to the recruitment of the protein β-arrestin.
-
Cell Line: A cell line (e.g., HEK293) stably expressing the human µ-opioid receptor is utilized.
-
Assay Principle: Upon receptor activation by an agonist, β-arrestin is recruited to the intracellular domain of the receptor. This interaction is detected, often through an enzyme complementation system that generates a luminescent or fluorescent signal.
-
Procedure:
-
Cells are plated in a multi-well format.
-
Test compounds are added in a concentration-response format.
-
After an incubation period, the detection reagents are added.
-
The signal is read using a plate reader.
-
-
Data Analysis: The signal intensity is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) values are determined.[2]
Signaling Pathway: Opioid Receptor Activation
The binding of a cinnamylpiperazine derivative to the µ-opioid receptor is expected to initiate a signaling cascade that contributes to its analgesic effects.
Caption: Proposed signaling pathway for analgesic activity.
Anticancer Potential of Related Piperazine Scaffolds
While specific studies on the anticancer properties of this compound derivatives are not yet prevalent, the broader class of piperazine-containing compounds has been extensively investigated for anticancer activity. A notable example is the development of ciprofloxacin-thiazolidinedione hybrids, which incorporate a piperazine moiety and exhibit cytotoxicity against various cancer cell lines through the inhibition of topoisomerase I and II.[3][4]
Comparative Data: In Vitro Anticancer Activity of Piperazine Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for several piperazine derivatives against human cancer cell lines, providing a reference for the potential efficacy of novel piperazine compounds.
| Compound Class | Derivative | Target Cell Line | IC50 (µM) |
| Ciprofloxacin-Thiazolidinedione Hybrid | 3i | LOX IMVI (Melanoma) | 25.4 ± 1.43 |
| Ciprofloxacin-Thiazolidinedione Hybrid | 3a | LOX IMVI (Melanoma) | 26.7 ± 1.50 |
| Ciprofloxacin-Thiazolidinedione Hybrid | 3j | A498 (Renal) | 33.9 ± 1.91 |
| Reference Drugs | |||
| Doxorubicin | LOX IMVI (Melanoma) | 7.03 ± 0.40 | |
| Cisplatin | LOX IMVI (Melanoma) | 5.07 ± 0.29 |
Table 2: Cytotoxic activity of anticancer piperazine derivatives.[3][4][5]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Signaling Pathway: Topoisomerase Inhibition
The mechanism of action for many piperazine-based anticancer agents involves the inhibition of topoisomerase enzymes, which are critical for DNA replication and cell division.
Caption: Topoisomerase inhibition pathway in cancer cells.
Broader Biological Activities of Piperazine Derivatives
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide array of biological activities.[5] This suggests that this compound derivatives may also possess other, as-yet-unexplored, therapeutic properties.
-
Antimicrobial Activity: Numerous piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some showing potent activity against resistant strains.[6][7][8]
-
Anti-inflammatory Effects: Several novel piperazine compounds have demonstrated significant anti-inflammatory activity in preclinical models, often through the modulation of pro-inflammatory cytokines such as TNF-α and IL-1β.[9][10]
-
Central Nervous System (CNS) Activity: The cinnamylpiperazine motif is a key feature of compounds targeting the CNS.[11] Related structures have shown affinity for serotonin receptors, indicating potential applications in neurological and psychiatric disorders.[12]
Experimental Workflow: General Screening Protocol
To explore the full therapeutic potential of this compound derivatives, a general screening workflow can be employed.
Caption: General workflow for biological activity screening.
References
- 1. This compound | 17719-89-0 | Benchchem [benchchem.com]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of N-Butyryl-N'-cinnamyl-piperazine and other novel synthetic opioids
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Confirming the Identity of N-Butyryl-N'-cinnamyl-piperazine: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the identity of N-Butyryl-N'-cinnamyl-piperazine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections detail the predicted and experimental data for the target compound, alongside experimentally determined data for relevant analogues, to offer a comprehensive reference for its structural elucidation.
Spectroscopic Data Comparison
To definitively identify this compound, a comparison of its ¹H NMR, ¹³C NMR, and mass spectra with those of known, structurally related compounds is essential. The tables below summarize the expected chemical shifts and mass-to-charge ratios for this compound and its analogues, 1-cinnamylpiperazine and 1-butyrylpiperazine.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental, 400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | 1-Cinnamylpiperazine (Experimental) [1] | 1-Butyrylpiperazine (Predicted) |
| Butyryl-CH₃ | ~0.95 ppm (t, 3H) | - | ~0.94 ppm (t, 3H) |
| Butyryl-CH₂ | ~1.65 ppm (sext, 2H) | - | ~1.63 ppm (sext, 2H) |
| Butyryl-C(O)CH₂ | ~2.30 ppm (t, 2H) | - | ~2.28 ppm (t, 2H) |
| Piperazine-H (N-Butyryl side) | ~3.45-3.65 ppm (m, 4H) | - | ~3.40-3.60 ppm (m, 4H) |
| Piperazine-H (N-Cinnamyl side) | ~2.45-2.65 ppm (m, 4H) | ~2.50-2.70 ppm (m, 4H) | - |
| Cinnamyl-CH₂ | ~3.15 ppm (d, 2H) | ~3.18 ppm (d, 2H) | - |
| Cinnamyl-CH= | ~6.25 ppm (dt, 1H) | ~6.28 ppm (dt, 1H) | - |
| Cinnamyl-=CH-Ph | ~6.50 ppm (d, 1H) | ~6.53 ppm (d, 1H) | - |
| Aromatic-H | ~7.20-7.40 ppm (m, 5H) | ~7.20-7.40 ppm (m, 5H) | - |
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, 100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | 1-Cinnamylpiperazine (Experimental) [1] | 1-Butyrylpiperazine (Predicted) |
| Butyryl-CH₃ | ~13.8 ppm | - | ~13.9 ppm |
| Butyryl-CH₂ | ~18.5 ppm | - | ~18.6 ppm |
| Butyryl-C(O)CH₂ | ~36.0 ppm | - | ~36.2 ppm |
| Butyryl-C=O | ~172.5 ppm | - | ~172.8 ppm |
| Piperazine-C (N-Butyryl side) | ~42.0, ~47.0 ppm | - | ~41.5, ~46.5 ppm |
| Piperazine-C (N-Cinnamyl side) | ~53.0 ppm | ~53.5 ppm | - |
| Cinnamyl-CH₂ | ~61.5 ppm | ~61.8 ppm | - |
| Cinnamyl-CH= | ~126.0 ppm | ~126.3 ppm | - |
| Cinnamyl-=CH-Ph | ~133.0 ppm | ~133.5 ppm | - |
| Aromatic-C | ~126.5, ~127.8, ~128.6, ~136.8 ppm | ~126.4, ~127.6, ~128.5, ~137.0 ppm | - |
Table 3: Comparative Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Weight | Predicted [M+H]⁺ | Key Fragmentation Ions (Predicted) |
| This compound | 272.40 g/mol | 273.20 | 117 (Cinnamyl), 85 (Butyryl), 155 (Piperazine-Butyryl), 201 (M-Butyryl) |
| 1-Cinnamylpiperazine | 202.30 g/mol | 203.16 | 117 (Cinnamyl), 85 (Piperazine) |
| 1-Butyrylpiperazine | 156.22 g/mol | 157.14 | 85 (Butyryl), 71 (Piperazine) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 20 ppm.
-
-
Processing:
-
Apply a 0.3 Hz line broadening exponential window function.
-
Manually phase and baseline correct the spectrum.
-
Calibrate the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
-
Spectral Width: 240 ppm.
-
-
Processing:
-
Apply a 1.0 Hz line broadening exponential window function.
-
Manually phase and baseline correct the spectrum.
-
Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
2. Mass Spectrometry:
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Parameters:
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition:
-
Acquire data in full scan mode. For fragmentation analysis, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the confirmation of the chemical identity of this compound.
References
Reproducibility of N-Butyryl-N'-cinnamyl-piperazine: A Comparative Guide to its Synthesis and Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and bioanalytical methods for N-Butyryl-N'-cinnamyl-piperazine, a potent synthetic opioid of the cinnamylpiperazine class. Known colloquially as Bucinnazine or AP-237, this compound has garnered significant interest for its analgesic properties and its activity as a µ-opioid receptor agonist.[1][2][3] This document aims to serve as a critical resource for researchers by detailing established synthetic routes, presenting comparative bioassay data, and outlining the experimental protocols necessary for reproducible studies in the field of opioid research and drug development.
Synthesis of this compound: A Review of Established Methods
The seminal work on the synthesis of this compound was published in 1968 by Irikura and colleagues.[1] Their research outlined three primary synthetic pathways to this molecule, which remain fundamental to its production. These methods offer different strategic approaches to the construction of the final product, each with its own set of advantages and potential reproducibility challenges.
Synthetic Route 1: Acylation of 1-Cinnamylpiperazine
This is the most direct approach, involving the acylation of a pre-formed cinnamylpiperazine intermediate.
-
Step 1: Synthesis of 1-Cinnamylpiperazine: 1-Formylpiperazine is reacted with cinnamyl bromide or chloride in the presence of a base such as sodium bicarbonate. The resulting 1-cinnamyl-4-formylpiperazine is then deformylated using a strong base like sodium hydroxide to yield 1-cinnamylpiperazine.[1]
-
Step 2: Acylation: The 1-cinnamylpiperazine is then acylated with n-butyryl chloride in the presence of a base to afford this compound.[1]
Synthetic Route 2: Alkylation of 1-Butyrylpiperazine
This route reverses the order of substitution on the piperazine ring.
-
Step 1: Synthesis of 1-Butyrylpiperazine: 1-Formylpiperazine is reacted with butyryl chloride, followed by deprotection with sodium hydride to yield 1-butyrylpiperazine.[1]
-
Step 2: Alkylation: The 1-butyrylpiperazine is then alkylated with cinnamyl bromide in refluxing benzene with a base to produce the final product.[1]
Synthetic Route 3: Reductive Amination
This method utilizes a one-pot reaction to form the cinnamyl moiety.
-
Reaction: 1-Butyrylpiperazine is reacted with cinnamaldehyde in the presence of formic acid, which acts as both a catalyst and a reducing agent.[1]
Comparative Bioassays: Evaluating µ-Opioid Receptor Agonism
This compound is characterized as a selective µ-opioid receptor agonist.[1][2] Its biological activity is typically assessed through a variety of in vitro assays that measure its ability to bind to and activate the µ-opioid receptor. The reproducibility of these bioassays is critical for the consistent pharmacological characterization of this and related compounds.
A key functional assay for µ-opioid receptor activation is the β-arrestin recruitment assay. This assay measures the recruitment of the β-arrestin 2 protein to the receptor upon agonist binding, a crucial step in receptor desensitization and internalization. Recent toxicological studies have provided valuable comparative data for this compound and its analogs using this assay.
Table 1: Comparative Bioactivity at the µ-Opioid Receptor (β-arrestin Recruitment Assay)
| Compound | EC50 (nM) | Emax (%) (relative to Hydromorphone) | Reference |
| This compound (AP-237) | Not explicitly stated in the provided abstract, but studied. | Not explicitly stated in the provided abstract, but studied. | [4] |
| 2-methyl AP-237 | Not explicitly stated in the provided abstract, but studied. | 125 | [4] |
| AP-238 | 248 | Not explicitly stated in the provided abstract, but studied. | [4] |
| Hydromorphone (Reference Agonist) | 26.9 | 100 | |
| Fentanyl (Reference Agonist) | Substantially more efficacious than the tested cinnamylpiperazines. | >125 | [4] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates a higher potency. Emax (Maximum effect) is the maximal response that can be produced by the drug.
The data indicates that while 2-methyl AP-237 is more efficacious than the reference agonist hydromorphone in this assay, the overall potency of the tested cinnamylpiperazines is lower than that of fentanyl.[4] AP-238 was identified as the most potent among the tested cinnamylpiperazines in this particular study.[4]
Alternative Compounds for Comparison
The primary alternatives for comparison are structurally related analogs of this compound, which have also emerged as novel psychoactive substances.
-
2-methyl AP-237: A methyl-substituted analog of AP-237.[5]
-
para-methyl AP-237: Another positional isomer with a methyl group on the phenyl ring of the cinnamyl moiety.[5]
These compounds share the same core cinnamylpiperazine scaffold but differ in their substitution patterns, which can influence their pharmacological profiles.[3]
Experimental Protocols
General Protocol for Synthesis via Acylation of 1-Cinnamylpiperazine (Route 1)
Materials:
-
1-Formylpiperazine
-
Cinnamyl chloride (or bromide)
-
Sodium bicarbonate (NaHCO3)
-
Sodium hydroxide (NaOH)
-
n-Butyryl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Organic solvents for extraction and purification (e.g., Ethyl acetate, Hexane)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Synthesis of 1-Cinnamyl-4-formylpiperazine: To a solution of 1-formylpiperazine in a suitable solvent, add sodium bicarbonate. To this suspension, add cinnamyl chloride dropwise at room temperature. Stir the reaction mixture for several hours until completion (monitored by TLC). Filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.
-
Deformylation of 1-Cinnamyl-4-formylpiperazine: Dissolve the purified 1-cinnamyl-4-formylpiperazine in an aqueous solution of sodium hydroxide. Heat the mixture at reflux for several hours. After cooling, extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-cinnamylpiperazine.
-
Acylation of 1-Cinnamylpiperazine: Dissolve 1-cinnamylpiperazine in an anhydrous solvent and cool in an ice bath. Add a base (e.g., triethylamine or pyridine). To this solution, add n-butyryl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product. Wash the organic layer sequentially with dilute acid, water, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude this compound by column chromatography or crystallization.
Protocol for µ-Opioid Receptor β-Arrestin Recruitment Assay
This is a general protocol for a cell-based assay to measure the functional activation of the µ-opioid receptor. Specific cell lines (e.g., HEK293 or CHO cells stably expressing the µ-opioid receptor and a β-arrestin reporter system) and reagent kits are commercially available.
Materials:
-
Cells stably co-expressing the human µ-opioid receptor and a β-arrestin reporter construct (e.g., enzyme fragment complementation system).
-
Cell culture medium and supplements.
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO).
-
Reference agonist (e.g., Hydromorphone, DAMGO).
-
Assay buffer.
-
Substrate for the reporter system.
-
Microplate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence).
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well white, clear-bottom microplate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Assay: Remove the cell culture medium from the wells and add the compound dilutions. Incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Signal Detection: Add the reporter substrate according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Visualizing the Scientific Workflow
To better understand the processes described, the following diagrams illustrate the synthesis workflow, the signaling pathway of interest, and the logical progression of the research.
Caption: Alternative synthetic routes to this compound.
Caption: Simplified µ-opioid receptor signaling and β-arrestin recruitment pathway.
Caption: Logical workflow for the synthesis and bioassay of this compound.
References
- 1. estudogeral.uc.pt [estudogeral.uc.pt]
- 2. semanticscholar.org [semanticscholar.org]
- 3. This compound | 17719-89-0 | Benchchem [benchchem.com]
- 4. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. cfsre.org [cfsre.org]
Safety Operating Guide
Safe Disposal of N-Butyryl-N'-cinnamyl-piperazine: A Step-by-Step Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
Before delving into the specifics of N-Butyryl-N'-cinnamyl-piperazine, it is essential to understand the foundational principles of laboratory chemical waste management. These include minimizing waste generation, properly segregating and storing waste, and using appropriate personal protective equipment (PPE).[1][2][3] All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.[4]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
2. Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Based on the general properties of piperazine derivatives, it may be classified as corrosive and potentially toxic.[5]
3. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled container.[1] Do not mix it with other solid wastes unless they are known to be compatible.
-
Liquid Waste: If dissolved in a solvent, collect the liquid waste in a separate, compatible container. Chlorinated and non-chlorinated solvent wastes should generally be kept separate.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, should be disposed of as hazardous waste.[4]
4. Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Corrosive," "Toxic")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
5. Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[2] This area should be:
-
Secure and under the control of laboratory personnel.
-
Away from ignition sources and incompatible materials.[5]
-
Equipped with secondary containment to prevent spills.[1]
6. Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[2][4] Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general recommendations for laboratory chemical waste.
| Parameter | Recommendation |
| Waste Accumulation Time | Follow institutional and local regulations (often not to exceed 90 or 180 days in a satellite accumulation area). |
| Container Fill Level | Do not overfill containers; leave at least 10% headspace to allow for expansion. |
| pH of Aqueous Waste | Neutralize corrosive waste (if safe and permissible by your institution) before disposal. |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound. The disposal process is a procedural safety measure.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine
This guide provides crucial safety and logistical information for the handling and disposal of N-Butyryl-N'-cinnamyl-piperazine in a laboratory setting. The following procedures are based on best practices for handling piperazine derivatives and are intended for use by trained research professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Nitrile rubber gloves (>0.11 mm thickness) | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A lab coat or chemical-resistant apron | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter | Necessary when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Assemble all necessary PPE and inspect it for any damage.[2]
-
Prepare all required equipment and reagents before handling the compound.
-
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Disposal Protocol:
-
Unused Product : Unused or expired this compound should be disposed of as hazardous solid waste. Do not mix with other waste streams.
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, must be collected in a designated hazardous solid waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated hazardous liquid waste container.
-
Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration.[5] Always follow local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
